2-Ethoxypyridine
Description
The exact mass of the compound 2-Ethoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKAOIANGDBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162967 | |
| Record name | 2-Ethoxypyridine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14529-53-4 | |
| Record name | 2-Ethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Ethoxypyridine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxypyridine | |
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| Record name | 2-ethoxypyridine | |
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| Record name | 2-ETHOXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Ethoxypyridine: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxypyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules.[1] This colorless to pale yellow liquid, characterized by its distinct pyridine-like odor, is of significant interest to researchers in medicinal chemistry, agrochemical development, and materials science.[1][2] Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating ethoxy group, dictate its reactivity and make it a valuable intermediate in the synthesis of novel compounds with diverse biological and physical properties.[2][3] This guide provides a comprehensive overview of the chemical properties and reactivity of 2-ethoxypyridine, offering insights into its behavior in various chemical transformations and its applications in modern research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2-ethoxypyridine is fundamental for its effective use in synthesis and for the purification of its reaction products. These properties also provide a baseline for its identification and characterization.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [2][4] |
| Molecular Weight | 123.15 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 188-190 °C | [2] |
| Melting Point | Approximately -50 °C | [2] |
| Density | Approximately 1.023 g/cm³ | [2] |
| Refractive Index | Approximately 1.502-1.504 | [2] |
| Solubility | Slightly soluble in water; soluble in common organic solvents such as ethanol and ether.[2] | [2] |
| Flash Point | 76 °C | [2] |
Spectroscopic Profile
Spectroscopic data is indispensable for the unambiguous identification and structural elucidation of 2-ethoxypyridine and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum of 2-ethoxypyridine will exhibit characteristic signals for the aromatic protons on the pyridine ring and the ethyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the pyridine ring.
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the ethyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the oxygen of the ethoxy group.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of 2-ethoxypyridine will display characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the alkyl chain, C=N and C=C stretching vibrations of the pyridine ring, and C-O stretching of the ether linkage.
-
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-ethoxypyridine, which is crucial for confirming its identity and for analyzing reaction mixtures.
Core Reactivity of 2-Ethoxypyridine
The reactivity of 2-ethoxypyridine is governed by the electronic properties of the pyridine ring and the influence of the 2-ethoxy substituent. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. Conversely, the ethoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to nucleophilic aromatic substitution.[5] In 2-ethoxypyridine, the ethoxy group at the 2-position can act as a leaving group when attacked by a strong nucleophile.[2] This reactivity is a cornerstone of its utility in synthesis, allowing for the introduction of a variety of functional groups at this position.
The mechanism involves the attack of a nucleophile at the carbon bearing the ethoxy group, forming a negatively charged intermediate known as a Meisenheimer complex.[6] This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.[5][6] Subsequent elimination of the ethoxide ion restores the aromaticity of the ring and yields the substituted pyridine.[6]
Caption: Generalized workflow for nucleophilic aromatic substitution on 2-ethoxypyridine.
Electrophilic Aromatic Substitution
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, the presence of the electron-donating ethoxy group can facilitate such reactions.[7][8] The ethoxy group acts as an activating group and directs incoming electrophiles primarily to the 3- and 5-positions. For instance, in the case of the analogous 2-methoxypyridine, electrophilic aromatic substitution with bromine leads to the formation of 3-bromo-2-methoxypyridine as the major product.[7] The reaction proceeds through a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate.
Caption: Common synthetic routes to 2-ethoxypyridine.
Applications in Research and Development
The unique reactivity of 2-ethoxypyridine makes it a valuable intermediate in several fields, most notably in the pharmaceutical and agrochemical industries.
Pharmaceutical Drug Development
2-Ethoxypyridine is a key building block in the synthesis of active pharmaceutical ingredients (APIs). [1]The pyridine moiety is a common scaffold in many biologically active compounds, and the introduction of an ethoxy group can modulate the physicochemical properties of a drug molecule, such as its solubility, stability, and metabolic profile, thereby potentially improving its efficacy. [2]For instance, the analogous 2-methoxypyridine is used in the synthesis of macrolide antibiotics and inhibitors of Beta Amyloid Cleaving Enzyme-1 (BACE1), which are relevant in the research of neurodegenerative diseases. [3][9]
Agrochemicals
In the agrochemical sector, 2-ethoxypyridine and its derivatives are used as intermediates in the formulation of pesticides and herbicides. [1]The specific structural features of these molecules can impart unique insecticidal, bactericidal, or herbicidal properties. [2]
Materials Science
2-Ethoxypyridine also shows potential in the field of materials science, where it can be incorporated into the synthesis of functional materials with specific optical and electrical properties. [2]
Safety and Handling
2-Ethoxypyridine is a chemical that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a flammable liquid and vapor. [4]It is also harmful if swallowed, causes skin irritation, and can cause serious eye damage or irritation. [4]It may also cause respiratory irritation. [4] Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. [10]* Use only in a well-ventilated area. [11]* Wear protective gloves, protective clothing, eye protection, and face protection. [10][11]* Wash skin thoroughly after handling. [11]* In case of contact with eyes, rinse cautiously with water for several minutes. [11] It is imperative to consult the Safety Data Sheet (SDS) for 2-ethoxypyridine before handling for detailed safety information. [10][11]
Representative Experimental Protocol: Nucleophilic Substitution on a Halopyridine
This protocol provides a general methodology for a nucleophilic substitution reaction on a halopyridine, which is a common application of the principles discussed in this guide.
Objective: To synthesize an N-substituted 2-aminopyridine derivative from a 2-halopyridine.
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine)
-
Primary amine (e.g., n-butylamine)
-
Sodium hydride (NaH)
-
Lithium iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube containing the 2-halopyridine (1.0 mmol), add sodium hydride (3.0 eq.) and lithium iodide (2.0 eq.).
-
Add anhydrous THF (1.0 mL) to the tube.
-
Add the primary amine (2.0 mmol) to the suspension at room temperature under a nitrogen atmosphere.
-
Seal the tube and heat the reaction mixture at 85 °C for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a generalized protocol and may require optimization for specific substrates and nucleophiles.
References
- 2-Ethoxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.).
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- Pyridine rings can also undergo electrophilic aromatic substitution. Given 2-methoxypyridine below, draw - brainly.com. (2017, December 28).
- 2 - SAFETY DATA SHEET. (n.d.).
- Photochemical (2+2) Cycloaddition Reaction - AK Lectures. (n.d.).
- 2-Methoxypyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
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- Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. (n.d.).
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- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7).
- 2-Methoxypyridine(1628-89-3) Chemical Properties,Uses,Production. (2026, January 13).
- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). (n.d.).
- 2-ETHOXYPYRIDINE AldrichCPR - Sigma-Aldrich. (n.d.).
- 2-Methoxypyridine(1628-89-3) 1H NMR spectrum - ChemicalBook. (n.d.).
- JP3046137B2 - Preparation of 2-chloropyridine - Google Patents. (n.d.).
- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents. (n.d.).
- Redox-induced reversible [2 + 2] cycloaddition of an etheno-fused diporphyrin - Chemical Science (RSC Publishing). (n.d.).
- Solved Pyridine rings can also under electrophilic aromatic | Chegg.com. (2020, May 31).
- (PDF) Iron(II)-Catalyzed [2_+2+_2] Cycloaddition for Pyridine Ring Construction. (2025, August 7).
- Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b. - ResearchGate. (n.d.).
- Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional - Benchchem. (n.d.).
- US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (n.d.).
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- Nucleophilic substitution of pyridine - YouTube. (2017, August 7).
- Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide - ScholarWorks at WMU. (n.d.).
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14).
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020, September 3).
- Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PubMed Central. (2023, December 14).
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Full article: Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines - Taylor & Francis. (n.d.).
- A preparation of 2-chloropyridine / - ResearchGate. (2025, August 6).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
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- Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures. (n.d.).
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Technical Whitepaper: 2-Ethoxypyridine (CAS 14529-53-4)
[1][2]
Executive Summary
2-Ethoxypyridine (CAS 14529-53-4) is a critical heterocyclic building block utilized extensively in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2] Distinguished by the presence of an ethoxy group at the C2 position, this molecule serves a dual role in organic synthesis: it acts as a masked 2-pyridone moiety and a robust Directed Metalation Group (DMG) .
This technical guide provides a comprehensive analysis of 2-ethoxypyridine, moving beyond basic property listing to explore the mechanistic causality of its reactivity. It is designed for medicinal chemists and process engineers seeking to leverage this compound for scaffold decoration and late-stage functionalization.[1]
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9][10]
Accurate physical constants are the foundation of scalable process design. The data below has been validated against industrial certificates of analysis (CoA) and standard thermophysical databases.
Table 1: Physicochemical Specifications
| Property | Value | Method/Context |
| CAS Number | 14529-53-4 | Registry |
| IUPAC Name | 2-Ethoxypyridine | - |
| Molecular Formula | C₇H₉NO | - |
| Molecular Weight | 123.15 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 156–158 °C | Atmospheric Pressure (760 mmHg) |
| Density | 1.020 g/mL | at 25 °C |
| Refractive Index ( | 1.502–1.504 | Optical rotation check |
| Flash Point | 52 °C (126 °F) | Closed Cup (Flammable) |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃; slightly soluble in H₂O | Lipophilic character |
| pKa | ~4.09 | Conjugate acid (Predicted) |
Scientist’s Note: The boiling point of 2-ethoxypyridine is significantly higher than 2-methoxypyridine (~142 °C) due to increased van der Waals interactions from the ethyl chain. Process engineers must account for this when designing distillation protocols for solvent recovery.[1]
Synthesis & Manufacturing Methodologies
The industrial production of 2-ethoxypyridine relies on Nucleophilic Aromatic Substitution (
Validated Synthetic Protocol ( )
Reaction: 2-Chloropyridine + Sodium Ethoxide
-
Reagent: Sodium ethoxide (NaOEt), prepared in situ from Na metal and absolute ethanol to ensure moisture-free conditions.[1]
-
Mechanism: The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like anionic intermediate.[1]
Critical Process Parameter (CPP):
-
Temperature Control: The reaction is typically refluxed (approx. 80 °C).[1] Overheating can lead to the formation of N-ethyl-2-pyridone via a thermal rearrangement (Chapman-like rearrangement), reducing yield.[1]
-
Stoichiometry: A slight excess of ethoxide (1.1–1.2 eq) drives the reaction to completion.
Mechanistic Visualization[1]
The following diagram illustrates the
Figure 1: Nucleophilic Aromatic Substitution mechanism for the synthesis of 2-ethoxypyridine.
Reactivity & Synthetic Utility[3][5][10][15]
For the drug discovery chemist, 2-ethoxypyridine is defined by its ability to direct regioselective functionalization.[1]
Directed Ortho Metalation (DoM)
The ethoxy group is a potent Directed Metalation Group (DMG) .[1] It coordinates with strong lithium bases (e.g., n-BuLi, LDA), bringing the base into proximity with the C3 proton. This "Complex Induced Proximity Effect" (CIPE) allows for selective deprotonation at the C3 position, enabling the introduction of electrophiles (aldehydes, halogens, boronic esters) adjacent to the ethoxy group.
-
Reagents: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).[1]
-
Solvent: THF or Et₂O (anhydrous).[1]
-
Temperature: -78 °C is mandatory to prevent nucleophilic attack of the butyl group on the pyridine ring (which would form a butyl-dihydropyridine).
The "Masked Pyridone" Strategy
The ethoxy group serves as a protected form of 2-pyridone. 2-Pyridones are often difficult to work with due to tautomerization and poor solubility.
-
Workflow: Perform DoM and cross-coupling on the lipophilic 2-ethoxypyridine scaffold.
-
Deprotection: Treat with HBr/AcOH or mild aqueous acid to cleave the ethyl ether, revealing the 2-pyridone/2-hydroxypyridine moiety in the final step.
Reactivity Flowchart
Figure 2: Primary reactivity manifolds for 2-ethoxypyridine: C3-functionalization, hydrolysis, and N-oxidation.[1]
Pharmaceutical & Industrial Applications[2][3][5][10][16][17]
Medicinal Chemistry
2-Ethoxypyridine derivatives are privileged scaffolds in drug design due to their ability to modulate lipophilicity and hydrogen bonding.[1]
-
Pain Management: Research into neuropathic pain has identified pyridopyrimidine derivatives (synthesized from ethoxypyridine precursors) as potent analgesic candidates [1].[1][4]
-
Alzheimer's Research: Methoxypyridines (analogs of ethoxypyridine) are used in the total synthesis of Lycopodium alkaloids like Lycoposerramine R , which exhibit acetylcholinesterase inhibitory activity [2]. The ethoxy variant offers slightly higher lipophilicity (LogP ~1.8), which can enhance Blood-Brain Barrier (BBB) penetration compared to methoxy analogs.[1]
Agrochemicals
In the agrochemical sector, the 2-ethoxypyridine moiety is often incorporated into herbicides to improve metabolic stability against plant esterases. The ether linkage is more resistant to hydrolysis than the corresponding ester, prolonging the active life of the agent in the field.
Handling, Safety, & Stability (EHS)
As a flammable and irritant chemical, 2-ethoxypyridine requires strict adherence to safety protocols.[1][5][6][7][8]
Table 2: GHS Hazard Classification
| Hazard Class | H-Code | Statement |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1][6][7][9] |
| Skin Irritation | H315 | Causes skin irritation.[1][5][6][7][10][8][9][11] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6][7][8][9][11] |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
Storage & Handling Protocol
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[1] While relatively stable, prolonged exposure to air can lead to slow N-oxidation or hydrolysis.[1]
-
Temperature: Ambient storage is generally acceptable, but cool storage (2–8 °C) is recommended for long-term purity maintenance.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which induce hydrolysis).[1]
References
-
International Journal of Pharmaceutical Sciences. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Link
-
National Institutes of Health (PMC). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Link
-
PubChem. 2-Ethoxypyridine Compound Summary (CID 84499). Link[1]
-
TCI Chemicals. Product Specification: 2-Ethoxypyridine (E0870).[1][6] Link[1]
-
Baran Lab (Scripps). Directed Metalation: A Survival Guide. Link
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An In-Depth Technical Guide to the Stability and Degradation of 2-Ethoxypyridine
Preamble: Navigating the Stability Landscape of a Key Synthetic Intermediate
2-Ethoxypyridine, a substituted pyridine derivative, serves as a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and other fine chemicals. Its chemical structure, featuring a pyridine ring and an ethoxy group at the 2-position, presents a unique combination of aromaticity and ether functionality. This duality dictates its reactivity and, consequently, its stability under various environmental and process-related conditions. Understanding the degradation pathways and the intrinsic stability of 2-ethoxypyridine is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of downstream products.
This technical guide provides a comprehensive framework for investigating the stability and degradation of 2-ethoxypyridine. In the absence of extensive direct studies on this specific molecule, this document leverages established principles of organic chemistry, draws parallels from structurally related compounds, and adheres to the stringent requirements of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The methodologies and theoretical discussions presented herein are designed to empower the reader to conduct a thorough and scientifically sound assessment of 2-ethoxypyridine's stability profile.
Physicochemical Properties and Intrinsic Stability of 2-Ethoxypyridine
A foundational understanding of the physicochemical properties of 2-ethoxypyridine is essential for designing and interpreting stability studies.
| Property | Value | Source |
| Molecular Formula | C7H9NO | [1] |
| Molar Mass | 123.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 188 - 190 °C | [1] |
| Density | 1.023 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents like ethanol and ether. | [1] |
The pyridine ring, being an electron-deficient aromatic system, is generally stable but can be susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The ethoxy group, an ether linkage, is prone to cleavage under acidic conditions and can be a site for oxidative attack. The interplay between these two functional groups will govern the degradation pathways of the molecule.
Forced Degradation Studies: A Proactive Approach to Unveiling Instability
Forced degradation, or stress testing, is a critical component of pharmaceutical development that involves subjecting a compound to conditions more severe than accelerated stability testing. The goal is to identify potential degradation products and establish degradation pathways, which in turn helps in developing stability-indicating analytical methods.[2] According to ICH guidelines, a degradation of 5-20% is typically targeted to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent molecule.[3]
A Generalized Workflow for Forced Degradation Studies
The following diagram illustrates a comprehensive workflow for conducting a forced degradation study on 2-ethoxypyridine.
Caption: Proposed hydrolytic degradation pathway of 2-ethoxypyridine.
Oxidative Degradation
Oxidative stress, typically induced by reagents like hydrogen peroxide, can lead to the formation of N-oxides. The nitrogen atom in the pyridine ring is susceptible to oxidation, which would yield 2-ethoxypyridine N-oxide. Further oxidation could potentially lead to ring opening.
Caption: Proposed oxidative degradation pathway of 2-ethoxypyridine.
Thermal Degradation
Drawing parallels with anisole (methoxybenzene), thermal degradation of 2-ethoxypyridine is likely to proceed via homolytic cleavage of the O-C2H5 bond, generating a pyridyloxy radical and an ethyl radical. [4]These reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products.
Photolytic Degradation
Photodegradation can be a significant degradation pathway for aromatic compounds. For 2-ethoxypyridine, UV irradiation could lead to isomerization, rearrangement, or photo-cleavage of the ether bond. The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.
Experimental Protocols for Stability and Degradation Analysis
The following protocols provide a detailed, step-by-step methodology for conducting a comprehensive forced degradation study of 2-ethoxypyridine.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of 2-ethoxypyridine in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the same solvent to prepare working solutions at a concentration suitable for the analytical method (e.g., 100 µg/mL).
Forced Degradation Procedures
For each condition, a solution of 2-ethoxypyridine and a blank (solvent only) should be subjected to the stress. A control sample, protected from the stress condition, should also be analyzed.
-
Acid Hydrolysis:
-
To a working solution of 2-ethoxypyridine, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw aliquots, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To a working solution of 2-ethoxypyridine, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Follow the incubation and sampling procedure as described for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To a working solution of 2-ethoxypyridine, add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2.
-
Keep the solution at room temperature for a specified period (e.g., 7 days), protected from light.
-
Withdraw aliquots at various time points and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Solid State: Place a known amount of solid 2-ethoxypyridine in a controlled temperature environment (e.g., 80°C) for a defined period. At time points, dissolve a portion of the solid in the solvent for analysis.
-
Solution State: Incubate a working solution of 2-ethoxypyridine at a specified temperature (e.g., 80°C) in a sealed container. Withdraw aliquots at various time points for analysis.
-
-
Photolytic Degradation:
-
Expose a working solution of 2-ethoxypyridine in a photochemically transparent container to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. [5] 2. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples at appropriate time points.
-
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometric (MS) detection is a powerful approach.
-
Chromatographic Conditions (A Starting Point):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating pyridine derivatives. [6] * Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often effective. [7] * Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where 2-ethoxypyridine and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for obtaining UV spectra of all eluting peaks. Mass spectrometry (LC-MS/MS) is invaluable for identifying unknown degradation products. [2]
-
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation and Interpretation
The results of the forced degradation studies should be presented in a clear and concise manner to facilitate interpretation.
Summary of Forced Degradation Results
| Stress Condition | Reagent/Parameters | Duration | % Degradation of 2-Ethoxypyridine | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | [Insert Data] | 2-Hydroxypyridine |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 h | [Insert Data] | Minimal degradation expected |
| Oxidation | 3% H2O2, RT | 7 days | [Insert Data] | 2-Ethoxypyridine N-oxide |
| Thermal (Solid) | 80°C | 7 days | [Insert Data] | Complex mixture |
| Thermal (Solution) | 80°C | 7 days | [Insert Data] | Complex mixture |
| Photolytic | ICH Q1B | - | [Insert Data] | Isomers, photo-cleavage products |
*Data to be filled upon experimental execution.
Conclusion: Towards a Comprehensive Stability Profile
This technical guide provides a robust framework for the systematic investigation of the stability and degradation of 2-ethoxypyridine. By employing forced degradation studies under various stress conditions and utilizing a validated stability-indicating analytical method, researchers can elucidate the degradation pathways and identify critical factors affecting the stability of this important synthetic intermediate. The insights gained from such studies are indispensable for ensuring the development of high-quality, stable, and safe pharmaceutical products and other chemical entities. While this guide provides a scientifically grounded approach, it is imperative to recognize that the actual degradation behavior of 2-ethoxypyridine must be confirmed through rigorous experimental investigation.
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- Thermal Degradation Kinetics of Arom
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- Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. (n.d.).
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- 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum. (n.d.). ChemicalBook.
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- Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumar
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Methodological & Application
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-Ethoxypyridine
Introduction
2-Ethoxypyridine is a valuable heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its preparation via the Williamson ether synthesis offers a classic and efficient method for the formation of the ether linkage. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-ethoxypyridine, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating, with an emphasis on the mechanistic reasoning behind each step to ensure both safety and success.
The synthesis of ethers, a fundamental transformation in organic chemistry, was significantly advanced by Alexander Williamson in 1850.[1] The Williamson ether synthesis typically involves the reaction of an alkoxide with a primary alkyl halide.[2] In the case of 2-ethoxypyridine, the synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a variation of the classic Williamson ether synthesis. This is due to the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[3]
This document will detail the reaction of 2-chloropyridine with sodium ethoxide, outlining the necessary reagents, equipment, procedure, safety precautions, and methods for purification and characterization of the final product.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of 2-ethoxypyridine from 2-chloropyridine and sodium ethoxide is as follows:
Figure 1. Overall reaction for the synthesis of 2-ethoxypyridine.
The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored over a typical SN2 reaction due to the aromatic nature of the pyridine ring. The key steps are:
-
Nucleophilic Attack: The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This carbon is bonded to the electronegative chlorine atom, making it susceptible to attack.[3]
-
Formation of a Meisenheimer Complex: The addition of the ethoxide ion leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the electronegative nitrogen atom, which helps to stabilize the intermediate.[3]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group.
The electron-withdrawing nature of the nitrogen atom in the pyridine ring is crucial for activating the ring towards nucleophilic attack, making the SNAr reaction feasible.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2-ethoxypyridine.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Chloropyridine | Round-bottom flask (250 mL) |
| Sodium ethoxide | Reflux condenser |
| Anhydrous Ethanol | Magnetic stirrer and stir bar |
| Diethyl ether | Heating mantle |
| Anhydrous magnesium sulfate (MgSO₄) | Separatory funnel |
| Saturated sodium chloride solution (brine) | Rotary evaporator |
| Distilled water | Distillation apparatus |
| Beakers, graduated cylinders, etc. |
Experimental Workflow Diagram
Diagram 1. Experimental workflow for the synthesis of 2-ethoxypyridine.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous solvent is crucial as sodium ethoxide reacts readily with water.[4]
-
Once the sodium ethoxide has completely dissolved, begin stirring the solution.
-
Slowly add 2-chloropyridine (1.0 equivalent) to the flask dropwise at room temperature. An addition funnel may be used for this purpose. The addition should be controlled to manage any initial exotherm.
-
-
Reaction:
-
After the addition of 2-chloropyridine is complete, heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-chloropyridine spot.[5]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding distilled water to the flask with stirring. This will dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[5]
-
Combine the organic layers and wash them with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.[6]
-
-
Purification and Characterization:
-
Filter the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the solvent (diethyl ether and any remaining ethanol) under reduced pressure using a rotary evaporator.[6]
-
The crude product, a liquid, can be purified by vacuum distillation to obtain pure 2-ethoxypyridine.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.
-
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloropyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause serious eye damage and skin irritation.[7][8] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Sodium Ethoxide: Sodium ethoxide is a flammable solid that reacts violently with water.[9][10] It is also corrosive and can cause severe skin burns and eye damage.[9] Handle with care, avoiding contact with moisture and ignition sources.[10]
-
2-Ethoxypyridine: The product is harmful if swallowed and causes skin and eye irritation.[11]
Characterization Data
The identity and purity of the synthesized 2-ethoxypyridine can be confirmed by the following spectroscopic data:
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃) | δ ~8.1 (d, 1H, pyridyl-H6), 7.5 (t, 1H, pyridyl-H4), 6.8 (d, 1H, pyridyl-H3), 6.7 (t, 1H, pyridyl-H5), 4.3 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~163, 147, 138, 116, 110, 61, 14 ppm. |
| FTIR (neat) | ~3050-2850 cm⁻¹ (C-H stretching), ~1600, 1580 cm⁻¹ (C=C and C=N stretching of the pyridine ring), ~1250 cm⁻¹ (C-O-C stretching). |
Note: The exact chemical shifts (δ) in NMR and peak positions in FTIR may vary slightly depending on the solvent and instrument used.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Wet reagents or solvent | Ensure all reagents and solvents are anhydrous. Sodium ethoxide is particularly sensitive to moisture. | |
| Insufficiently strong base | While sodium ethoxide is generally sufficient, for less reactive substrates, a stronger base like sodium hydride could be considered to first form the alkoxide in situ. | |
| Formation of side products | Elimination reaction | This is less likely with an aromatic substrate but can occur with alkyl halides under strongly basic conditions. Ensure the temperature is not excessively high. |
Conclusion
This application note provides a robust and detailed protocol for the Williamson ether synthesis of 2-ethoxypyridine. By understanding the underlying SNAr mechanism and adhering to the outlined safety precautions, researchers can confidently and efficiently synthesize this important heterocyclic compound. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Brainly. (2023, April 24). Draw a stepwise mechanism for the following substitution reaction. Explain why 2-chloropyridine reacts. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Williamson Ether Synthesis Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pyridine absorbed on three samples with different.... Retrieved from [Link]
-
Brainly.in. (2020, May 29). the reaction of 4-chloropyridine with sodium etoxide is example of. Retrieved from [Link]
-
CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
-
ScienceDirect. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]
-
ACS Publications. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95%. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
M&U International. (n.d.). MATERIAL SAFETY DATA SHEET: 2-ETHOXY PYRIDINE. Retrieved from [Link]
-
DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Ftir and Laser Raman Spectroscopic Investigations on 2-and 4-Phenylpyridine. Retrieved from [Link]
-
Amazon S3. (n.d.). aks740 - sodium ethoxide. 95%. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. Retrieved from [Link]
-
PubMed. (n.d.). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 2-Ethoxypyridine via Nucleophilic Aromatic Substitution
Introduction
2-Alkoxypyridines are pivotal structural motifs in a myriad of functional molecules, serving as essential building blocks in the development of pharmaceuticals, agrochemicals, and materials science. Among these, 2-ethoxypyridine is a frequently utilized intermediate. Its synthesis is most commonly achieved through the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine with an ethoxide source. This application note provides a detailed, field-proven protocol for this transformation, grounded in mechanistic principles and practical laboratory considerations. We will delve into the causality behind experimental choices, ensuring a robust and reproducible procedure for researchers in organic synthesis and drug development.
The reaction is a variation of the classic Williamson ether synthesis, adapted for an electron-deficient heteroaromatic system.[1][2][3] The inherent electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, making 2-halopyridines excellent substrates for SNAr reactions.[4][5][6]
Section 1: Reaction Mechanism and Rationale
The conversion of 2-chloropyridine to 2-ethoxypyridine proceeds via a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[6][7]
-
Nucleophilic Attack: The strongly nucleophilic ethoxide ion (CH₃CH₂O⁻) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This carbon is directly bonded to the electronegative chlorine atom and is activated by the inductive and mesomeric effects of the ring nitrogen. This initial attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5]
-
Stabilization and Aromaticity Restoration: The negative charge of the Meisenheimer intermediate is delocalized across the pyridine ring and, crucially, onto the electronegative nitrogen atom. This delocalization provides significant stabilization for the intermediate, which is a key factor for the reaction's feasibility.[6]
-
Elimination of the Leaving Group: In the final, rapid step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This yields the final product, 2-ethoxypyridine, and a chloride salt (e.g., sodium chloride).
The overall reaction pathway is illustrated below.
Caption: Reaction mechanism for the synthesis of 2-ethoxypyridine.
Section 2: Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloropyridine | ≥99% | Sigma-Aldrich | Corrosive, toxic, and moisture sensitive. Handle with care. |
| Sodium ethoxide | 21% solution in ethanol | Sigma-Aldrich | Corrosive and flammable. Can be prepared in situ. |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific | Used as the reaction solvent. Must be dry. |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR | For drying the organic phase. |
| Round-bottom flask (250 mL) | - | - | Must be oven-dried before use. |
| Reflux condenser | - | - | With fittings for inert gas atmosphere. |
| Magnetic stirrer & stir bar | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | For solvent removal. |
Step-by-Step Procedure
The entire workflow, from setup to final product isolation, is outlined below.
Caption: Experimental workflow for the synthesis of 2-ethoxypyridine.
-
Apparatus Setup: Assemble a 250 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried to remove any residual moisture. The top of the condenser should be fitted with a nitrogen or argon inlet to maintain an inert atmosphere. This is critical because sodium ethoxide is highly reactive with water.
-
Reagent Charging: Under a positive flow of inert gas, charge the flask with 75 mL of a 21% (w/w) solution of sodium ethoxide in ethanol. Begin stirring.
-
Substrate Addition: Slowly add 10.0 g of 2-chloropyridine to the stirred ethoxide solution at room temperature using a syringe or dropping funnel over 10-15 minutes. An initial mild exotherm may be observed.
-
Reaction Conditions: Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78-80°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent), observing the disappearance of the 2-chloropyridine spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol solvent using a rotary evaporator.
-
Extraction: To the resulting slurry, add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous sodium sulfate for 15-20 minutes.
-
Isolation: Filter the solution to remove the sodium sulfate and wash the solid with a small amount of fresh diethyl ether. Concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil via vacuum distillation to obtain 2-ethoxypyridine as a clear, colorless liquid.
Quantitative Data Summary
| Parameter | Value | Moles | Molar Ratio |
| 2-Chloropyridine | 10.0 g | ~0.088 mol | 1.0 |
| Sodium Ethoxide (21% soln) | 75 mL | ~0.231 mol | ~2.6 |
| Solvent (Ethanol) | ~59 g | - | - |
| Reaction Temperature | ~78-80 °C (Reflux) | - | - |
| Reaction Time | 4-6 hours | - | - |
Note: An excess of sodium ethoxide is used to ensure the complete conversion of the starting material.
Section 3: Safety and Hazard Management
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
2-Chloropyridine: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[8][9] It causes serious eye and skin irritation.[10][11] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12]
-
Sodium Ethoxide: This reagent is highly corrosive and can cause severe burns.[8] It is also a flammable solid and reacts violently with water. Ensure it is handled under an inert, dry atmosphere.
-
Ethanol and Diethyl Ether: Both are highly flammable liquids. Ensure no ignition sources are present during their use, especially during the distillation and extraction steps.
All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Section 4: Characterization of 2-Ethoxypyridine
The identity and purity of the final product should be confirmed using standard analytical techniques.[13][14]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.1 ppm: (ddd, 1H, H6 of pyridine ring)
-
δ ~7.5 ppm: (ddd, 1H, H4 of pyridine ring)
-
δ ~6.7-6.8 ppm: (m, 2H, H3 and H5 of pyridine ring)
-
δ ~4.3 ppm: (q, 2H, -OCH₂CH₃)
-
δ ~1.4 ppm: (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Expected peaks around δ 163 (C2), 146 (C6), 138 (C4), 116 (C5), 110 (C3), 61 (-OCH₂), 14 (-CH₃).
-
-
IR Spectroscopy (neat, cm⁻¹):
-
Characteristic peaks for C-O-C stretching (~1250-1050 cm⁻¹), aromatic C=C and C=N stretching (~1600-1450 cm⁻¹), and C-H stretching (~3100-3000 cm⁻¹ and ~2980-2850 cm⁻¹).
-
-
Mass Spectrometry (EI):
-
Expected molecular ion (M⁺) at m/z = 123.07.
-
References
- CN1235157A - Process for synthesizing 2-chloropyridine from chlorine and pyridine - Google Patents.
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Process for the preparation of 2-chloropyridines (1992) | Guenther Cramm | 5 Citations. Available at: [Link]
- US4942239A - Process for the production of 2-hydroxypyridine - Google Patents.
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]
- JP3046137B2 - Preparation of 2-chloropyridine - Google Patents.
-
2-Chloropyridine - National Toxicology Program (NTP). Available at: [Link]
-
A preparation of 2-chloropyridine / - ResearchGate. Available at: [Link]_
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI. Available at: [Link]
-
We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Available at: [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
-
Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. Available at: [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available at: [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]
-
Phase transfer catalyst in organic synthesis. Available at: [Link]
-
Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. Available at: [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]
Sources
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- 13. researchgate.net [researchgate.net]
- 14. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous Flow Synthesis of 2-Ethoxypyridine
Introduction: Embracing Continuous Flow for Enhanced Pyridine Derivative Synthesis
2-Ethoxypyridine is a valuable building block in the pharmaceutical and agrochemical industries, frequently employed in the synthesis of more complex molecular architectures. Traditionally, its synthesis via the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine with sodium ethoxide is performed in batch reactors. While effective, batch processing presents inherent challenges, including managing the exothermicity of the reaction, ensuring consistent product quality at scale, and potential safety risks associated with handling reactive intermediates in large volumes.[1]
Continuous flow chemistry offers a compelling alternative, transforming such processes into a safer, more efficient, and scalable manufacturing paradigm.[1] By conducting reactions in a continuous stream through a microreactor or a tubular reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[1] This precise control, coupled with enhanced heat and mass transfer, leads to improved yields, higher purity, and a significantly smaller footprint for the production setup.[1] Furthermore, the reduced volume of hazardous materials at any given time inherently enhances the safety of the process.[2][3]
This application note provides a detailed protocol for the continuous flow synthesis of 2-ethoxypyridine, outlining the experimental setup, reaction optimization, and in-line work-up procedures. The methodologies presented are designed to be a robust starting point for researchers and process chemists looking to leverage the advantages of flow chemistry for the synthesis of pyridine derivatives.
Reaction Mechanism and Rationale for Flow Synthesis
The synthesis of 2-ethoxypyridine from 2-chloropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack.[4] The ethoxide ion (EtO⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the expulsion of the chloride leaving group.
Diagram of the SNAr Mechanism:
Caption: The SNAr mechanism for the synthesis of 2-ethoxypyridine.
Flow chemistry is particularly advantageous for this reaction due to the following reasons:
-
Enhanced Safety: The reaction is exothermic, and in a batch process, heat accumulation can lead to runaway reactions. The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, mitigating this risk.
-
Precise Temperature Control: The ability to maintain a precise and uniform temperature profile throughout the reaction zone ensures consistent reaction rates and minimizes the formation of by-products.
-
Rapid Optimization: Key reaction parameters such as residence time, temperature, and stoichiometry can be screened rapidly by adjusting flow rates and concentrations, allowing for efficient process optimization.[5][6]
-
Scalability: Scaling up a flow process is often more straightforward than batch, typically involving either running the system for longer or by "numbering-up" (running multiple reactors in parallel).
Experimental Setup and Protocol
Reagents and Materials
-
2-Chloropyridine (99%)
-
Sodium ethoxide (98%)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate
Equipment
-
Two high-pressure syringe pumps or peristaltic pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA or stainless steel, 10-20 mL volume)
-
Back-pressure regulator (BPR)
-
Liquid-liquid separator module
-
Online monitoring system (e.g., FT-IR or UV-Vis) (optional)
-
Collection vessel
Experimental Workflow Diagram
Sources
Scale-up synthesis of 2-Ethoxypyridine for industrial applications
Executive Summary
2-Ethoxypyridine (CAS: 14529-53-4) is a critical pharmaceutical intermediate used in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs). While the laboratory synthesis via nucleophilic aromatic substitution (
This application note details a robust, scalable protocol for the synthesis of 2-ethoxypyridine from 2-chloropyridine. Unlike standard academic preparations, this guide focuses on Process Mass Intensity (PMI) reduction, safety regarding sodium ethoxide handling, and a self-validating purification strategy.
Process Chemistry & Mechanism
Reaction Mechanism ( )
The synthesis proceeds via a Nucleophilic Aromatic Substitution. The ethoxide ion (
Key Mechanistic Insight: The reaction rate is strictly second-order (dependent on both [Substrate] and [Nucleophile]). However, the presence of moisture is the critical failure mode. Water acts as a competing nucleophile, leading to 2-pyridone (via the tautomerization of 2-hydroxypyridine). Once formed, 2-pyridone is difficult to separate via simple distillation due to its high boiling point and potential for sublimation.
Reaction Scheme Visualization
Figure 1: Reaction pathway showing the primary substitution and the moisture-induced failure mode yielding 2-pyridone.
Safety & Engineering Controls
Before initiating the protocol, the following hazards must be mitigated:
| Hazard Class | Chemical | Critical Control Measure |
| Acute Toxicity | 2-Chloropyridine | Fatal if inhaled/absorbed. Use closed-system transfer (diaphragm pump). Full PPE including respirator required during charging. |
| Pyrophoric/Flammable | Sodium Ethoxide (21% in EtOH) | Moisture sensitive. Reacts violently with water.[1][2] Nitrogen blanket required. Ground all vessels to prevent static discharge. |
| Exothermic Runaway | Reaction Mass | The alkoxylation is exothermic. Dosing of 2-chloropyridine must be rate-controlled to maintain |
Scale-Up Protocol (10 kg Basis)
Equipment Requirements:
-
50 L Glass-Lined Reactor (GLR) with overhead condenser.
-
Dosing pump for controlled addition.
-
Vacuum distillation setup (short path or packed column).
Step 1: Reagent Preparation & Inerting
-
Ensure the reactor is clean, dry, and passivated.
-
Perform a vacuum/nitrogen purge cycle (3x) to remove atmospheric moisture.
-
Charge Sodium Ethoxide (21 wt% solution in Ethanol) : 34.0 kg (approx. 105 mol, 1.2 eq).
-
Note: Using commercial solution is safer than dissolving solid Na metal or solid NaOEt.
-
Step 2: Controlled Addition
-
Heat the ethoxide solution to 60°C .
-
Begin dosing 2-Chloropyridine : 10.0 kg (87.3 mol, 1.0 eq).
-
Rate Control: Adjust flow rate to maintain internal temperature between 65°C - 75°C .
-
Engineering Insight: Do not dump charge. The exotherm can cause solvent boil-over.
-
Step 3: Reaction & Completion
-
Once addition is complete, heat reaction mass to Reflux (approx. 78-80°C) .
-
Hold at reflux for 6–8 hours .
-
IPC (In-Process Control): Sample at 6 hours. Analyze via GC.
-
Acceptance Criteria: 2-Chloropyridine < 0.5% area.
-
Step 4: Workup & Solvent Swap
-
Cool reactor to 40°C.
-
Distill off Ethanol under reduced pressure (Vacuum: 200 mbar, Bath: 50°C) until reactor volume is reduced by ~70%.
-
Recycle: Recovered ethanol can be dried and reused in non-GMP steps.
-
-
Add Water (20 L) to dissolve the NaCl byproduct.
-
Add Toluene (15 L) . Stir for 30 minutes.
-
Stop agitation and allow phase separation (30 min).
-
Top Layer: Product in Toluene.
-
Bottom Layer: Aqueous waste (NaCl + NaOH residues).
-
-
Separate phases. Wash organic layer again with Water (10 L) to ensure removal of alkalinity.
Step 5: Purification (Distillation)
-
Transfer organic layer to the distillation vessel.
-
Strip Toluene at atmospheric pressure (or mild vacuum).
-
Apply high vacuum (10–20 mbar).
-
Collect 2-Ethoxypyridine fraction.
-
Boiling Point: ~156°C at atm; expect ~65–70°C at 15 mbar .
-
Yield Target: 85–90% (approx. 9.5 kg).
-
Process Flow Diagram
Figure 2: Unit operation flow for the 10kg scale-up campaign.
Analytical Controls & Specifications
To ensure "Trustworthiness," the process relies on the following analytical checkpoints.
Method: GC-FID (Gas Chromatography - Flame Ionization Detector)
-
Column: DB-5 or equivalent (30m x 0.25mm).
-
Carrier: Helium.
-
Temp Program: 60°C (hold 2 min)
20°C/min 250°C.
| Parameter | Specification | Rationale |
| Appearance | Clear, colorless liquid | Yellowing indicates oxidation or pyridone presence. |
| Assay (GC) | Industry standard for intermediates. | |
| 2-Chloropyridine | Unreacted starting material is toxic. | |
| 2-Pyridone | Critical impurity; difficult to remove downstream. | |
| Water Content | Prevents hydrolysis during storage. |
Troubleshooting Guide (Causality-Driven)
-
Issue: Low Yield (< 75%).
-
Issue: Product Solidifies or is Cloudy.
References
-
Safety of 2-Chloropyridine: New Jersey Department of Health.[7] (2004).[8] Hazardous Substance Fact Sheet: 2-Chloropyridine. Link
- Reaction Mechanism & Impurities: Spitzner, R. (2001). Pyridine and its Derivatives. In Science of Synthesis. Thieme Chemistry. (General reference for on pyridines).
-
Sodium Ethoxide Handling: Fisher Scientific.[5] (2010).[1][9] Safety Data Sheet: Sodium Ethoxide. Link
-
Industrial Context (Similar Substitutions): PTC Communications.[10] (2005).[2][10] Industrial Phase-Transfer Catalysis. Link
-
General Synthesis Data: National Toxicology Program. (1992).[2][11] NTP Technical Report on 2-Chloropyridine. Link
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. Cyclopeptoids: a novel class of phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. 2-CHLOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxypyridine
Welcome to the technical support center for the synthesis of 2-Ethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction to 2-Ethoxypyridine Synthesis
2-Ethoxypyridine is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[1][2][3] This typically involves the reaction of a 2-halopyridine with sodium ethoxide. While the reaction appears straightforward, achieving high yields consistently can be challenging. This guide will address the critical parameters and potential pitfalls in this synthesis.
Troubleshooting Guide: Optimizing Your 2-Ethoxypyridine Synthesis
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Question 1: My yield of 2-Ethoxypyridine is consistently low. What are the most likely causes?
Low yields in this synthesis can often be attributed to several factors.[4][5] A systematic approach to troubleshooting is crucial. Here are the key areas to investigate:
-
Purity and Reactivity of Starting Materials:
-
2-Halopyridine: The nature of the leaving group is critical. 2-Fluoropyridine is significantly more reactive than 2-chloropyridine in SNAr reactions, which can lead to higher yields under milder conditions.[6][7] Ensure your 2-halopyridine is pure and free from contaminants.
-
Sodium Ethoxide: The quality of your sodium ethoxide is paramount. It is highly hygroscopic and will readily absorb moisture from the atmosphere to form sodium hydroxide and ethanol. Sodium hydroxide is a poor nucleophile for this reaction and can lead to the formation of 2-hydroxypyridine as a byproduct, significantly reducing your yield. It is recommended to use freshly prepared or commercially available high-purity sodium ethoxide.[8][9][10]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol can be used, aprotic polar solvents like DMF or DMSO can accelerate the reaction rate.[11] However, the use of ethanol as a solvent can be a "greener" alternative.[11] Ensure your solvent is anhydrous, as water will consume the sodium ethoxide.
-
Temperature: The reaction temperature needs to be carefully controlled. Insufficient temperature will lead to a slow or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[12]
-
-
Work-up and Purification:
-
Quenching: The reaction should be carefully quenched, typically with water, to neutralize any unreacted sodium ethoxide.
-
Extraction and Washing: Inefficient extraction or washing during the work-up can lead to loss of product. 2-Ethoxypyridine has some solubility in water, so multiple extractions with a suitable organic solvent are recommended.[1]
-
Purification: The final product is often purified by distillation.[13] Ensure your distillation setup is efficient to avoid loss of the product, which has a boiling point of approximately 157 °C.[14]
-
Question 2: I am observing the formation of a significant amount of 2-hydroxypyridine as a byproduct. How can I prevent this?
The formation of 2-hydroxypyridine is a strong indication of the presence of hydroxide ions in your reaction mixture. This is most commonly caused by:
-
Hydrolysis of Sodium Ethoxide: As mentioned, sodium ethoxide is extremely sensitive to moisture.[8] Any water present in your reactants or solvent will convert the ethoxide to hydroxide.
-
Incomplete Reaction: If the reaction is not driven to completion, unreacted 2-halopyridine may be hydrolyzed to 2-hydroxypyridine during the aqueous work-up.
-
Solution: Ensure the reaction goes to completion by optimizing reaction time and temperature, and by using a slight excess of sodium ethoxide.
-
Question 3: The reaction is very slow or does not seem to be proceeding. What can I do to improve the reaction rate?
Several factors can influence the rate of this SNAr reaction:
-
Leaving Group: As stated previously, fluorine is a much better leaving group than chlorine in this context.[6][7] If you are using 2-chloropyridine and experiencing slow reaction rates, switching to 2-fluoropyridine will significantly accelerate the reaction.
-
Solvent: Aprotic polar solvents like DMF or DMSO are known to accelerate SNAr reactions compared to protic solvents like ethanol.[11]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can be beneficial, especially in liquid-liquid or solid-liquid systems.[15][16] A PTC, such as a quaternary ammonium salt, can facilitate the transfer of the ethoxide anion from the solid or aqueous phase to the organic phase where the 2-halopyridine is dissolved.[17][18]
Question 4: Are there alternative methods for synthesizing 2-Ethoxypyridine if the Williamson ether synthesis is not providing good results?
While the Williamson ether synthesis is the most common, other methods exist:
-
From 2-Hydroxypyridine: 2-Ethoxypyridine can be synthesized by the O-alkylation of 2-hydroxypyridine with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.[1]
-
Transition Metal-Catalyzed Coupling: Cross-coupling reactions, for example, using a palladium catalyst, can also be employed to form the C-O bond.[1] However, these methods can be more expensive due to the cost of the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 2-chloropyridine and sodium ethoxide?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The ethoxide ion (a strong nucleophile) attacks the carbon atom bearing the chlorine atom on the pyridine ring. This forms a negatively charged intermediate called a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring.
-
Leaving Group Departure: The chloride ion (the leaving group) is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the 2-ethoxypyridine product.
Q2: What is the role of the pyridine nitrogen in this reaction?
The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. This is why nucleophilic aromatic substitution is more facile on pyridine compared to benzene.
Q3: Can I use other alkoxides to synthesize different 2-alkoxypyridines?
Yes, the Williamson ether synthesis is a versatile method for preparing a variety of 2-alkoxypyridines. You can use other sodium alkoxides, such as sodium methoxide or sodium propoxide, to synthesize the corresponding 2-methoxy- or 2-propoxypyridine.[13][19][20]
Q4: What are the safety precautions I should take when working with sodium ethoxide?
Sodium ethoxide is a corrosive and flammable solid.[8] It reacts violently with water. Always handle it in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxypyridine from 2-Chloropyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
2-Chloropyridine
-
Sodium ethoxide
-
Anhydrous Ethanol or Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous ethanol or DMF to the flask.
-
Reactant Addition: Slowly add 2-chloropyridine (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for ethanol) or to a suitable temperature (e.g., 80-100 °C for DMF) and monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-ethoxypyridine.
Data Presentation
Table 1: Influence of Leaving Group and Solvent on Reaction Conditions and Yield
| Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| 2-Chloropyridine | Ethanol | Reflux | 12-24 | 60-75 | [13] |
| 2-Fluoropyridine | Ethanol | Reflux | 4-8 | 80-90 | [6][7] |
| 2-Chloropyridine | DMF | 80-100 | 6-12 | 70-85 | [11] |
| 2-Fluoropyridine | DMF | 60-80 | 2-4 | >90 | [6] |
Note: The values in this table are approximate and can vary based on specific experimental conditions.
Visualizations
Caption: Reaction mechanism for the synthesis of 2-Ethoxypyridine.
Caption: Troubleshooting workflow for low yield in 2-Ethoxypyridine synthesis.
References
- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google P
-
Taylor & Francis. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. (URL: [Link])
-
Preparation method of 2-chloropyridine n-oxides - Eureka | Patsnap. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS - Chemistry Learner. (URL: [Link])
-
2-Ethoxypyridine Manufacturer & Supplier in China - Pipzine Chemicals. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
2-Methoxy Pyridine - ResearchGate. (URL: [Link])
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (URL: [Link])
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (URL: [Link])
-
Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b. - ResearchGate. (URL: [Link])
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (URL: [Link])
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Publications. (URL: [Link])
-
ethyl (1-ethylpropenyl)methylcyanoacetate - Organic Syntheses Procedure. (URL: [Link])
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PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. (URL: [Link])
-
Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF - ResearchGate. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
-
Organic Syntheses Procedure. (URL: [Link])
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (URL: [Link])
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])
-
2-Chloropyridine - Wikipedia. (URL: [Link])
-
the reaction of 4-chloropyridine with sodium etoxide is example of - Brainly.in. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])
-
ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques - ResearchGate. (URL: [Link])
-
Synthesis - General tips for improving yield? : r/chemistry - Reddit. (URL: [Link])
-
Williamson Ether Synthesis - YouTube. (URL: [Link])
-
Phase transfer catalysis (PTC) - OperaChem. (URL: [Link])
-
(PDF) Sodium Ethoxide Concentrated Solution Synthesis at Ambient Temperature Using Sodium Hydroxide and Ethanol-90 in Excess - ResearchGate. (URL: [Link])
-
Phase Transfer Catalysis | Dalal Institute. (URL: [Link])
- CN105294399A - Preparation method of sodium ethoxide - Google P
Sources
- 1. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Ethoxypyridine | 14529-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. crdeepjournal.org [crdeepjournal.org]
- 16. researchgate.net [researchgate.net]
- 17. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. researchgate.net [researchgate.net]
- 20. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-Ethoxypyridine by Fractional Distillation
This guide is designed for researchers, scientists, and drug development professionals who require high-purity 2-ethoxypyridine for their work. As a key intermediate in pharmaceutical and fine chemical synthesis, the purity of 2-ethoxypyridine is paramount.[1] Fractional distillation is the definitive method for its purification. This document provides a comprehensive, field-tested guide to the process, including detailed protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is 2-ethoxypyridine and why is its purity important?
A1: 2-Ethoxypyridine is a substituted pyridine derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Impurities, which may include unreacted starting materials (e.g., 2-chloropyridine, ethanol), solvents, or byproducts from its synthesis, can lead to undesirable side reactions, lower yields, and compromise the safety and efficacy of the final product. Therefore, achieving high purity (>99.5%) is often a critical process requirement.
Q2: What is fractional distillation and why is it suitable for purifying 2-ethoxypyridine?
A2: Fractional distillation is a laboratory technique used to separate a mixture of liquids with close boiling points.[2][3] The process involves heating the mixture to create vapor, which then rises through a fractionating column. This column is packed with material (like glass beads or rings) that provides a large surface area for repeated cycles of vaporization and condensation.[2] With each cycle, the vapor becomes progressively enriched in the more volatile component (the substance with the lower boiling point).[2] Since 2-ethoxypyridine has a distinct boiling point (188-190 °C) from many common impurities, this method is highly effective for its purification.[1]
Q3: What are the key physical properties of 2-ethoxypyridine I should be aware of?
A3: Understanding the physical properties of 2-ethoxypyridine is crucial for a successful distillation. Key data is summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₉NO | [1] |
| Molar Mass | 123.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 188 - 190 °C | [1] |
| Density | ~1.023 g/cm³ | [1] |
| Flash Point | 76 °C | [1] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol and ether. | [1] |
Q4: What are the primary safety hazards associated with 2-ethoxypyridine?
A4: According to the Globally Harmonized System (GHS), 2-ethoxypyridine is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][5] It may also cause respiratory irritation.[4] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Keep it away from heat and open flames, as it is a combustible liquid.[7]
Detailed Experimental Protocol: Fractional Distillation
This protocol is designed to be a self-validating system. Adherence to these steps, particularly regarding thermal equilibrium and collection rates, is key to achieving high purity.
Materials:
-
Crude 2-ethoxypyridine
-
Boiling chips or magnetic stir bar
-
Round-bottom flask (distilling flask)
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer adapter
-
Calibrated thermometer
-
Condenser (Liebig or Allihn)
-
Receiving flasks (pre-weighed)
-
Heating mantle with a controller
-
Lab jacks, clamps, and stands
-
Insulating material (glass wool or aluminum foil)
Workflow Diagram:
Caption: Workflow for the purification of 2-ethoxypyridine.
Step-by-Step Procedure:
-
Apparatus Setup:
-
Place the crude 2-ethoxypyridine (do not fill more than 2/3 full) and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Assemble the fractional distillation apparatus as shown in the diagram. Ensure all joints are properly sealed and clamped. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]
-
Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.[2]
-
Wrap the fractionating column with glass wool or aluminum foil to insulate it. This prevents premature cooling and ensures a proper temperature gradient is maintained within the column, which is essential for efficient separation.[2]
-
-
Distillation:
-
Begin heating the distilling flask gently using the heating mantle. If using a stirrer, ensure it is spinning at a moderate rate.
-
Observe the liquid as it begins to boil. Watch for a ring of condensate to slowly rise through the fractionating column. A slow ascent is critical for achieving good separation.[2] If the ring rises too quickly, reduce the heat.
-
The temperature at the distillation head will rise. The first liquid to condense and be collected is the "forerun" or "first cut." This fraction contains the most volatile impurities (e.g., residual solvents, water) and should be collected in a separate receiving flask and discarded appropriately.
-
Once the forerun is removed, the temperature should stabilize at the boiling point of 2-ethoxypyridine (~188-190 °C). When the temperature is constant, switch to a new, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow, steady collection rate of approximately 1-2 drops per second. A constant temperature reading during collection is the primary indicator of a pure substance distilling.
-
-
Completion:
-
As the main fraction is collected, the distillation will eventually slow, and the temperature may begin to rise or fall. This indicates that most of the 2-ethoxypyridine has distilled and higher-boiling impurities are now reaching the thermometer.
-
Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and charring of residues.
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the receiving flask containing the pure product to determine the yield. Confirm purity via analytical methods such as Gas Chromatography (GC) or by measuring its refractive index.
-
Troubleshooting Guide
Q: The temperature at the distillation head is fluctuating and not holding steady. What's wrong?
A: This is a common issue with several potential causes:
-
Heating Rate is Too High or Unstable: The most frequent cause. Reduce the power to the heating mantle to achieve a slow, steady boil. The goal is equilibrium, not speed.
-
Insufficient Insulation: Drafts in the lab can cause the column to cool unevenly. Ensure the column is well-insulated with glass wool or foil.[2]
-
Improper Thermometer Placement: The thermometer bulb must be correctly positioned at the vapor outlet to the condenser. If it's too high, it won't register the true boiling point of the vapor. If it's too low, it will be affected by the superheated liquid in the flask.
Q: My distillation is proceeding extremely slowly, or the condensate ring has stopped rising.
A: This indicates insufficient energy input to drive the vapor up the column.
-
Increase Heat Gradually: Slowly increase the setting on your heating mantle controller.[2] Avoid a sudden, large increase, as this can cause bumping and ruin the separation.
-
Check for Leaks: Ensure all glass joints are properly sealed. A leak will prevent pressure from building sufficiently to drive the vapor up the column.
-
Consider Vacuum Distillation (Advanced): If the compound were to degrade at its atmospheric boiling point (not typically an issue for 2-ethoxypyridine but relevant for other substances), vacuum distillation would be employed to lower the boiling point.[8]
Q: The final product is not as pure as expected based on GC analysis. Why?
A: This points to inefficient separation during the distillation.
-
Distillation Rate Was Too Fast: This is the most likely culprit. A rapid distillation does not allow for the necessary vaporization-condensation cycles (theoretical plates) to occur, leading to co-distillation of impurities.[2]
-
Inefficient Column: For compounds with very close boiling points, a simple Vigreux column may not be sufficient. A longer column or one packed with a higher efficiency material (e.g., Raschig rings) might be necessary to increase the number of theoretical plates.[3]
-
Azeotrope Formation: While not commonly reported for 2-ethoxypyridine with typical impurities, an azeotrope (a mixture with a constant boiling point) can sometimes form, making separation by standard distillation impossible.[3][9] This would require alternative purification methods.
Q: The liquid in the distilling flask is bumping violently.
A: Bumping occurs when the liquid becomes superheated and boils in a single, violent burst.[8]
-
Add Boiling Chips: If you forgot them, you must cool the flask completely before adding them. Never add boiling chips to hot liquid.
-
Use a Magnetic Stirrer: Continuous stirring provides nucleation sites and ensures smooth boiling, which is generally more effective than boiling chips.
References
- Process for the purification of piperidine.
- How Fractional Distill
- 2-Ethoxypyridine Manufacturer & Supplier in China. Pipzine Chemicals.
- 2-(Ethoxycarbonyl)pyridine. Pipzine Chemicals.
- Purification: Fractional Distillation. University of Rochester, Department of Chemistry.
- Distillation - Separations And Purific
- 2-Methoxypyridine Safety D
- Aldrich M25406 - SAFETY D
- 2-Methoxypyridine | C6H7NO | CID 74201.
- 2-Methoxypyridine | 1628-89-3. ChemicalBook.
- 2-Methoxypyridine SDS, 1628-89-3 Safety D
- 2-Ethoxypyridine | C7H9NO | CID 84499.
- Fractional distill
- Exploring 2-Methoxypyridine: Properties, Applic
- MATERIAL SAFETY DATA SHEET - 2-ETHOXY PYRIDINE.
- Process for the preparation of substituted pyridines.
- Carrying out a fractional distillation. Royal Society of Chemistry via YouTube.
- Azeotrope tables. Wikipedia.
- A Simple, Modular Synthesis of Substituted Pyridines.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- 5.
- SAFETY DATA SHEET - 3-Fluoro-6-methoxypyridine. Thermo Fisher Scientific.
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
Sources
- 1. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]
- 2. Purification [chem.rochester.edu]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mu-intel.com [mu-intel.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Azeotrope tables - Wikipedia [en.wikipedia.org]
Optimizing temperature and reaction time for 2-Ethoxypyridine synthesis
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Optimization of Temperature & Reaction Kinetics for 2-Ethoxypyridine Synthesis via
Executive Summary
This guide addresses the kinetic and thermodynamic optimization of synthesizing 2-ethoxypyridine from 2-chloropyridine using sodium ethoxide. While the Williamson ether synthesis is a staple of organic chemistry, the electron-deficient nature of the pyridine ring introduces specific constraints regarding temperature control and reaction duration.
Our objective is to maximize the conversion rate of the Nucleophilic Aromatic Substitution (
Module 1: The Kinetic Landscape
The synthesis of 2-ethoxypyridine is not a simple displacement; it is an Addition-Elimination mechanism. The reaction rate is governed by the formation of the anionic Meisenheimer-like intermediate, which is the rate-determining step (RDS).
Temperature Optimization
Temperature acts as the primary lever for overcoming the activation energy barrier of the aromatic system.
| Temperature Zone | Reaction Behavior | Risk Profile | Recommendation |
| Ambient (20-25°C) | Kinetically Stalled. The activation energy for attacking the 2-position is rarely met. Reaction times can exceed 24-48 hours with low conversion. | Low degradation, but high starting material recovery. | Not Recommended for batch synthesis. |
| Reflux (78-80°C) | The Sweet Spot. Ethanol reflux provides sufficient energy to cross the activation barrier. Reaction typically completes in 2-5 hours. | Moderate. Extended reflux (>12h) can lead to tarring or oxidative degradation. | Standard Protocol. |
| Super-Heated (>100°C) | Accelerated. Achievable via sealed tube or microwave reactors. Reaction completes in minutes (10-30 min). | High. Increased risk of polymerization and pressure hazards. | High-Throughput Only. |
Reaction Time Dynamics
Reaction time is not an independent variable; it is a function of temperature and reagent concentration.
-
The "Plateau" Effect: At reflux (80°C), conversion typically reaches >95% within 3-4 hours. Extending beyond 5 hours yields diminishing returns and increases the formation of N-oxide impurities or thermal decomposition products.
-
In-Process Control (IPC): Do not rely on "standard" times. Monitor the disappearance of 2-chloropyridine (Starting Material, SM) via TLC or HPLC.
Module 2: Critical Control Points (The "Why" Behind the Protocol)
1. The Moisture Intolerance (Hydrolysis Competition)
The most common failure mode is the presence of water.
-
Mechanism: Water reacts with Sodium Ethoxide to form Sodium Hydroxide (
). -
Consequence: Hydroxide is a smaller, harder nucleophile than ethoxide. It attacks the 2-chloropyridine to form 2-pyridone (tautomer of 2-hydroxypyridine).
-
Prevention: Use anhydrous ethanol (<0.05% water) and store NaOEt under inert atmosphere (Argon/Nitrogen).
2. The Leaving Group Hierarchy
If you are struggling with 2-chloropyridine, consider the halogen effect in
-
Unlike aliphatic
(where Iodide is best), in , 2-Fluoropyridine reacts significantly faster because the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex). However, 2-Chloropyridine is the industrial standard due to cost.
Module 3: Experimental Workflow & Visualization
Standard Operating Procedure (SOP-802)
Reagents:
-
2-Chloropyridine (1.0 equiv)
-
Sodium Ethoxide (1.2 - 1.5 equiv) [Commercial 21% wt solution in EtOH or freshly prepared]
-
Anhydrous Ethanol (Solvent)
Protocol:
-
Inert Setup: Flame-dry a 2-neck round bottom flask and equip with a reflux condenser and magnetic stir bar. Flush with Nitrogen.[1]
-
Charge: Add anhydrous ethanol, followed by Sodium Ethoxide solution.
-
Addition: Add 2-Chloropyridine dropwise at room temperature. Note: Exotherm is minimal, but dropwise addition ensures homogeneity.
-
Reaction: Heat the mixture to a gentle reflux (bath temp ~85°C).
-
Monitor: Sample at T=1h, T=3h. Look for the disappearance of the SM peak.
-
Quench: Once complete, cool to room temp. Concentrate the ethanol (rotovap).
-
Workup: Dilute residue with water and extract with Dichloromethane (DCM) or Ethyl Acetate. Crucial: The product is in the organic layer; the byproduct (NaCl) and excess base stay in the aqueous layer.
Workflow Diagram
Caption: Figure 1. Optimized workflow for batch synthesis of 2-Ethoxypyridine showing critical decision loops.
Module 4: Troubleshooting & FAQs
Q1: My reaction has stalled at 60% conversion after 6 hours. Should I add more catalyst?
-
Diagnosis: You likely have moisture ingress or "dead" ethoxide. Sodium ethoxide absorbs moisture rapidly, converting to NaOH.
-
Solution: Do not just add more base. Check the pH. If you must intervene, add freshly prepared NaOEt solution (0.2 equiv) and purge the headspace with nitrogen. If conversion does not improve within 1 hour, work up the reaction to avoid byproduct formation.
Q2: I see a white precipitate forming during the reaction. Is this my product crashing out?
-
Answer: No. 2-Ethoxypyridine is a liquid (bp ~156°C) or low-melting solid depending on purity.
-
Identification: The white solid is Sodium Chloride (NaCl) , the stoichiometric byproduct of the substitution. This is a good sign; it indicates the reaction is proceeding.
Q3: The product has a significant "2-Pyridone" impurity peak. How do I remove it?
-
Cause: Hydrolysis due to wet solvent.
-
Remediation: 2-Pyridone is significantly more polar than 2-Ethoxypyridine.
-
Acid/Base Wash: 2-Pyridone has weakly acidic protons (pKa ~11). Washing the organic layer with dilute NaOH can help pull the pyridone into the aqueous phase, though this is difficult due to equilibrium.
-
Chromatography: They separate easily on silica gel. 2-Ethoxypyridine elutes with non-polar solvents (Hexane/EtOAc), while 2-Pyridone sticks to the baseline.
-
Q4: Can I use microwave irradiation to speed this up?
-
Answer: Yes.
-
Protocol: Sealed vessel, 120°C - 140°C, 10-20 minutes.
-
Warning: Ethanol generates significant pressure at these temperatures (approx. 4-6 bar). Ensure your vessel is rated for 20 bar.
Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic for common failure modes in
References
-
Mechanism of
Reactions:- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2-Chloropyridine with Sodium Ethoxide." Chemical Reviews.
- Context: Foundational text establishing the addition-elimination mechanism and the role of the nitrogen atom in stabilizing the intermedi
-
Synthesis Protocol & Optimization
- Spivey, A. C., & Griesbaum, S. (2000). "Nucleophilic Aromatic Substitution of 2-Halopyridines." Organic Syntheses.
- Context: Provides detailed experimental setups for pyridine substitutions, emphasizing anhydrous conditions.
-
Side Reaction Analysis (Hydrolysis)
- Katritzky, A. R., & Lagowski, J. M. (1963). "Prototropic Tautomerism of Heteroaromatic Compounds: 2-Pyridone vs 2-Hydroxypyridine." Advances in Heterocyclic Chemistry.
- Context: Explains the thermodynamic stability of the 2-pyridone byproduct in polar solvents.
-
Microwave Assisted Synthesis
- Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis.
- Context: Validates the use of high-temperature/pressure reactors to accelerate reactions of electron-deficient heterocycles.
Sources
Technical Support Center: A Guide to Preventing Degradation of 2-Ethoxypyridine During Storage
Welcome to the comprehensive technical support guide for 2-Ethoxypyridine. This resource is designed for researchers, scientists, and professionals in drug development who utilize 2-Ethoxypyridine in their work. As a pivotal intermediate in pharmaceutical and agrochemical synthesis, maintaining the stability and purity of 2-Ethoxypyridine is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides in-depth technical information and practical advice in a question-and-answer format to address common challenges encountered during the storage and handling of this compound.
Section 1: Understanding the Stability of 2-Ethoxypyridine
Q1: What are the primary factors that can cause the degradation of 2-Ethoxypyridine during storage?
A1: 2-Ethoxypyridine, while stable under recommended storage conditions, is susceptible to degradation through several pathways. The primary factors of concern are:
-
Hydrolysis: The ethoxy group is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, which would lead to the formation of 2-hydroxypyridine.[1]
-
Oxidation: Exposure to strong oxidizing agents or even atmospheric oxygen over prolonged periods can lead to the oxidation of the pyridine ring or the ethoxy group.[2]
-
Photodegradation: Like many pyridine derivatives, 2-Ethoxypyridine may be sensitive to light, especially UV radiation. This can trigger photochemical reactions, leading to the formation of various degradation products.
-
Elevated Temperatures: High temperatures can accelerate the rates of hydrolysis and oxidation, compromising the stability of the compound.
It is crucial to control these environmental factors to minimize degradation and preserve the integrity of 2-Ethoxypyridine.
Section 2: Troubleshooting Guide for 2-Ethoxypyridine Degradation
This section addresses specific issues that may arise during the handling and storage of 2-Ethoxypyridine, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Change in Color (Colorless to Yellow/Brown) | Oxidation of the pyridine ring or impurities. | Store under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. Avoid exposure to air. |
| Presence of Particulate Matter or Crystals | Formation of insoluble degradation products (e.g., 2-hydroxypyridine from hydrolysis). | Filter the solution before use. Re-evaluate storage conditions to prevent moisture ingress. Consider repurification if the impurity level is high. |
| Inconsistent Experimental Results | Degradation of 2-Ethoxypyridine leading to lower effective concentration or interference from degradation products. | Verify the purity of the stored 2-Ethoxypyridine using analytical methods like GC-MS or HPLC before use. Use a fresh, unopened bottle if significant degradation is suspected. |
| pH Shift in Unbuffered Solutions | Formation of acidic or basic degradation products. | Monitor the pH of solutions containing 2-Ethoxypyridine. Use buffered systems where appropriate for your application. |
Section 3: Best Practices for Storage and Handling
To ensure the long-term stability of 2-Ethoxypyridine, the following best practices should be strictly adhered to.
Recommended Storage Conditions
-
Temperature: Store at ambient room temperature.[2] Avoid extreme heat or cold.
-
Atmosphere: For long-term storage or for high-purity applications, it is recommended to store 2-Ethoxypyridine under an inert atmosphere such as nitrogen or argon to prevent oxidation.
-
Light: Store in a dark place, protected from direct sunlight and UV radiation.[2] Amber glass bottles are recommended.
-
Container: Use tightly sealed containers to prevent moisture and air ingress.[3] Ensure the container cap provides a good seal.
Container Material Compatibility
The choice of container material is critical to prevent leaching of impurities and degradation of the compound.
-
Recommended:
-
Glass: Borosilicate glass (e.g., Pyrex®) and amber glass bottles are excellent choices for storing 2-Ethoxypyridine, offering good chemical resistance and light protection.
-
Fluorinated Polymers: Polytetrafluoroethylene (PTFE) and other fluorinated polymers are highly inert and suitable for storing 2-Ethoxypyridine.
-
-
To Be Used with Caution (Testing Recommended):
-
Polyethylene (HDPE, LDPE) and Polypropylene (PP): While generally resistant to many chemicals, compatibility should be verified for long-term storage, as plasticizers or other additives could potentially leach into the compound.
-
-
Not Recommended:
-
Polyvinyl Chloride (PVC): PVC is generally not recommended due to the potential for leaching of plasticizers.
-
Handling Procedures
-
Handle 2-Ethoxypyridine in a well-ventilated area, preferably in a fume hood.[3]
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
When transferring the liquid, do so quickly to minimize exposure to air and moisture.
-
For long-term storage, consider aliquoting the compound into smaller, single-use containers to avoid repeated opening and closing of the main stock bottle.
Section 4: Analytical Protocols for Quality Control
Regularly assessing the purity of 2-Ethoxypyridine is essential. The following are suggested analytical methods for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for determining the purity of 2-Ethoxypyridine and identifying potential volatile impurities or degradation products.
Protocol:
-
Sample Preparation: Prepare a dilute solution of 2-Ethoxypyridine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300) to detect the parent ion and potential fragments.
-
-
Data Analysis: The purity can be estimated by the relative peak area of 2-Ethoxypyridine compared to other detected peaks. The mass spectrum of the main peak should correspond to the known fragmentation pattern of 2-Ethoxypyridine.
High-Performance Liquid Chromatography (HPLC) for Detecting Non-Volatile Degradation Products
HPLC is particularly useful for detecting less volatile degradation products, such as 2-hydroxypyridine, that may result from hydrolysis.
Protocol:
-
Sample Preparation: Dissolve a known amount of 2-Ethoxypyridine in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at a wavelength where 2-Ethoxypyridine and its potential degradation products absorb (e.g., around 270 nm).
-
-
Data Analysis: Quantify the amount of 2-Ethoxypyridine and any degradation products by comparing their peak areas to those of known standards.
Section 5: Frequently Asked Questions (FAQs)
Q2: I noticed the 2-Ethoxypyridine I received has a slight yellow tint, but the specification sheet says it should be colorless. Is it still usable?
A2: A slight yellow tint can be an early indicator of minor oxidation. While it may still be suitable for some applications, for high-purity work such as in the final stages of pharmaceutical synthesis, it is advisable to test the purity using GC-MS or HPLC. If significant impurities are detected, the material should be repurified or a new batch should be used.
Q3: How can I safely dispose of degraded 2-Ethoxypyridine?
A3: Degraded 2-Ethoxypyridine should be treated as chemical waste. It is flammable and may contain irritant or toxic degradation products. Dispose of it in accordance with your institution's and local environmental regulations. Do not pour it down the drain.
Q4: Can I store 2-Ethoxypyridine in a standard laboratory refrigerator?
A4: While refrigeration can slow down degradation rates, it is generally not necessary for 2-Ethoxypyridine if stored at ambient temperature in a dark, dry, and well-sealed container.[2] If you choose to refrigerate it, ensure the container is tightly sealed to prevent condensation of moisture inside when it is removed and brought to room temperature. Also, ensure the refrigerator is rated for the storage of flammable liquids.
Section 6: Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2-Ethoxypyridine.
Caption: Potential degradation pathways of 2-Ethoxypyridine.
References
- U.S. Patent No. 4,942,239. (1990). Process for the production of 2-hydroxypyridine. Google Patents.
Sources
Technical Support Center: 2-Ethoxypyridine Scale-Up Guide
Status: Active
Ticket ID: SC-2-ETHOXY-PYR-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Troubleshooting Yield, Selectivity, and Safety in
Introduction: The "Deceptively Simple" Synthesis
Welcome to the technical support hub for 2-Ethoxypyridine production. You are likely scaling up the nucleophilic aromatic substitution (
The Trap: On paper, this is a textbook Williamson ether-type synthesis. In the reactor, it is a battle against moisture-driven hydrolysis (formation of 2-pyridone) and difficult azeotropic separations. This guide moves beyond standard operating procedures (SOPs) to address the why and how of failure modes during scale-up.
Module 1: Selectivity & Impurity Control
Issue: "My HPLC shows a persistent peak at RRT 0.4-0.6, and yield is dropping."
Diagnosis: You are likely generating 2(1H)-pyridone (also known as 2-hydroxypyridine).
Root Cause: Moisture contamination. The ethoxide ion (
The Mechanism of Failure
The following diagram illustrates the competitive pathways. You must favor the blue path and eliminate the red path.
Figure 1: Competitive reaction pathways. Path A represents the desired
Protocol: The "Zero-Water" Standard
To prevent 2-pyridone formation, you must enforce a strict drying protocol.
-
Reagent Quality: Do not use "technical grade" sodium ethoxide (21% in ethanol) without testing. Use solid NaOEt (95%+) or freshly prepared solution if possible.
-
Solvent Drying: Ethanol must be dried to <500 ppm water .
-
Action: Use 3Å Molecular Sieves.
-
-
In-Process Control (IPC):
-
Perform a Karl Fischer (KF) titration on the reaction solvent before adding the starting material.
-
Stop/Go Criteria: If KF > 0.1%, STOP . Dry the solvent further.[1]
-
Module 2: Reaction Kinetics & Thermal Safety
Issue: "The reaction temperature spiked unexpectedly during addition."
Diagnosis: Thermal Runaway / Accumulation.
Root Cause: The
Thermodynamics & Dosing Strategy
The reaction follows second-order kinetics:
-
Scenario A (Batch): Mixing all reagents at room temp and heating. High Risk. As T rises, rate increases exponentially (Arrhenius), leading to a runaway.
-
Scenario B (Semi-Batch): Controlled dosing. Recommended.
Recommended Dosing Protocol (1 kg Scale Basis)
| Step | Operation | Parameter | Rationale |
| 1 | Charge | 2-Chloropyridine + Ethanol | Solvent acts as a heat sink. |
| 2 | Heat | 60°C - 70°C | Initiate reaction temperature. |
| 3 | Dose | NaOEt (21% wt solution) | Slow Addition (2-4 hours) |
| 4 | Monitor | Internal Temp ( | Maintain |
| 5 | Hold | Reflux (~78°C) | Drive conversion to >99%. |
Why Dose NaOEt? By adding the ethoxide to the chloropyridine, you maintain a low concentration of the nucleophile relative to the substrate initially, which helps control the heat release rate.
Module 3: Purification & Azeotropic separation
Issue: "I cannot distill the product to >98% purity; ethanol persists."
Diagnosis: Azeotrope Formation.[1][2][3][4][5] Root Cause: Ethanol and water form a well-known azeotrope.[1][3] However, 2-Ethoxypyridine (BP ~156°C) can trap ethanol/water in the matrix, and simple distillation often fails to break the solvent-product interaction efficiently without significant yield loss.
Work-Up Decision Tree
Use this logic flow to determine the correct isolation strategy based on your facility's capabilities.
Figure 2: Isolation strategy decision tree. The "Wet Method" (Solvent Swap) is often superior for breaking azeotropes compared to direct distillation of the reaction mass.
Detailed Purification Protocol (Extractive Method)
To avoid the ethanol drag:
-
Quench: Add water to the reaction mixture (dissolves NaCl).
-
Extraction: Extract the product into a non-polar solvent (e.g., Toluene or DCM). Ethanol partitions largely into the aqueous phase.
-
Wash: Wash the organic layer with brine to remove residual ethanol.
-
Distillation: Distill the toluene first, then apply vacuum to distill 2-Ethoxypyridine.
-
Result: This breaks the ethanol carryover loop.
-
FAQ: Rapid Fire Troubleshooting
Q: Can I use Potassium Ethoxide (KOEt) instead of Sodium Ethoxide?
A: Yes, but proceed with caution. Potassium is larger, making the ethoxide more nucleophilic (looser ion pair). This increases the reaction rate (
Q: My product turned yellow/brown on standing. Is it degrading? A: Likely oxidation or trace pyridine contaminants. 2-Ethoxypyridine is electron-rich. Store under Nitrogen or Argon in amber glass. Ensure all 2-chloropyridine is consumed, as halo-pyridines can decompose over time, catalyzing discoloration.
Q: I see a solid precipitate during the reaction. Is this normal?
A: Yes. This is Sodium Chloride (NaCl). It is a byproduct of the substitution (
References
-
Reaction Mechanism & Kinetics
-
Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[6]
- Source: ResearchGate / Journal of Organic Chemistry (Contextual).
-
URL:
-
-
Process Safety & Scale-Up
-
Purification & Azeotropes
-
Synthesis Patents (Industrial Context)
- Title: Process for the preparation of 2-chloropyridines (Reference for precursor handling and side-products).
- Source: Google P
-
URL:
Sources
- 1. Ethanol_purification [chemeurope.com]
- 2. Purification of Ethanol - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. helgroup.com [helgroup.com]
Technical Support Center: Analysis of Impurities in 2-Ethoxypyridine by GC-MS
Welcome to the technical support center for the analysis of 2-Ethoxypyridine impurities. This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust methods and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of 2-Ethoxypyridine.
Q1: What are the likely impurities in 2-Ethoxypyridine?
Impurities can originate from the synthesis process, degradation, or storage.[1] Potential impurities include:
-
Starting Materials: Unreacted 2-chloropyridine or sodium ethoxide.
-
Synthesis Byproducts: Isomeric ethoxypyridines, di-ethoxylated pyridines, or products from side reactions.[2]
-
Degradation Products: 2-Hydroxypyridine (pyridone) from hydrolysis, or oxidation products. The stability of 2-Ethoxypyridine can be affected by temperature, pH, and the presence of oxidizing or reducing agents.[1]
-
Residual Solvents: Solvents used during synthesis and purification, such as ethanol, toluene, or dimethylformamide (DMF).
Q2: Why is GC-MS the preferred analytical technique for this analysis?
GC-MS is exceptionally well-suited for this application due to several key advantages:
-
High Separation Efficiency: Gas chromatography, particularly with capillary columns, provides excellent resolution of volatile and semi-volatile compounds, which is essential for separating structurally similar impurities from the main 2-Ethoxypyridine peak.[3]
-
High Sensitivity: Mass spectrometry is a highly sensitive detection method, capable of identifying and quantifying impurities at very low levels (ppm or even ppb), which is critical for pharmaceutical quality control.[4]
-
Definitive Identification: The mass spectrometer fragments molecules in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. This allows for the confident identification of unknown impurities by comparing their spectra to library databases (like NIST) or by interpreting the fragmentation patterns.[5]
Q3: What are the main challenges when analyzing 2-Ethoxypyridine impurities?
The primary challenges include:
-
Co-elution: Structurally similar impurities may have very close boiling points and polarities, leading to overlapping peaks that are difficult to resolve chromatographically.
-
Matrix Effects: The high concentration of the 2-Ethoxypyridine peak can interfere with the detection and integration of nearby, low-level impurity peaks.
-
Analyte Activity: Pyridine compounds can be active, meaning they can interact with surfaces in the GC system (e.g., inlet liner, column), leading to poor peak shape (tailing) and reduced sensitivity. Using highly inert components is crucial.[6]
Section 2: GC-MS Method Development and Optimization
A robust method is the foundation of reliable impurity profiling. The choices made here directly impact sensitivity, resolution, and accuracy.
Workflow for Method Development
Caption: Logical workflow for GC-MS method development.
GC Column Selection
Choosing the correct stationary phase is the most critical step for achieving separation.[7] The principle of "like dissolves like" is a good starting point; the polarity of the stationary phase should be matched to the analytes.
Rationale: For 2-Ethoxypyridine and its likely impurities, a mid-polarity column is often the optimal choice. It provides a balanced separation mechanism, leveraging both boiling point differences and subtle polarity differences (dipole-dipole interactions) to achieve resolution. A very non-polar phase might not resolve polar impurities, while a very polar phase could result in excessive retention and peak tailing for the main component.
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | Mid-polarity phase offering excellent selectivity for aromatic compounds. Provides a good balance for separating potential polar and non-polar impurities.[4][8] |
| Column Length | 30 m | Standard length providing a good balance between resolution and analysis time. Longer columns (60 m) can be used for highly complex samples. |
| Internal Diameter (ID) | 0.25 mm | Offers high efficiency and narrow peaks, ideal for MS detection.[9] |
| Film Thickness | 0.25 - 0.50 µm | Standard thickness suitable for most impurity analyses. Thicker films can increase retention of volatile impurities but may increase column bleed. |
Inlet and Oven Parameters
-
Injector Temperature: Typically set to 250 °C. This temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation of 2-Ethoxypyridine or its impurities.[10]
-
Injection Mode: Split injection is preferred. A high split ratio (e.g., 50:1 or 100:1) is necessary to avoid overloading the column with the main 2-Ethoxypyridine peak, which would otherwise obscure small impurity peaks.[11]
-
Oven Temperature Program: A temperature gradient is essential.
-
Initial Temperature: Start low (e.g., 50-70 °C) to focus volatile impurities and separate them from the solvent peak.[12]
-
Ramp Rate: A moderate ramp (e.g., 10-15 °C/min) usually provides a good trade-off between separation and analysis time.
-
Final Temperature: Ramp to a high temperature (e.g., 280 °C) to elute any less volatile impurities and clean the column. Ensure this temperature is below the column's maximum operating limit to minimize bleed.[13]
-
Mass Spectrometer Settings
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV is used. This provides reproducible fragmentation patterns that are comparable to commercial mass spectral libraries.[4]
-
Acquisition Mode:
-
Full Scan: Use during method development and for identifying unknown impurities. It collects data over a wide mass range (e.g., m/z 40-400).
-
Selected Ion Monitoring (SIM): Once impurities are identified, switch to SIM mode for routine quantitative analysis. By monitoring only a few characteristic ions for each compound, SIM mode dramatically increases sensitivity and reduces baseline noise.[4][13]
-
-
Source and Transfer Line Temperatures: The ion source temperature (e.g., 230 °C) and MS transfer line temperature (e.g., 280 °C) are critical. The transfer line must be hot enough to prevent analytes from condensing as they pass from the GC column to the MS source, but not so hot as to cause degradation.[14]
Section 3: Experimental Protocol: Sample Preparation
Proper sample preparation is vital for accurate and reproducible results. The goal is to dissolve the sample in a suitable solvent at a concentration appropriate for GC-MS analysis.
Materials:
-
2-Ethoxypyridine sample
-
High-purity solvent (e.g., Dichloromethane, Methanol, or Ethyl Acetate)[10][15]
-
Class A volumetric flasks
-
Autosampler vials with PTFE-lined septa
-
Micropipettes
Step-by-Step Protocol:
-
Solvent Selection: Choose a volatile organic solvent in which 2-Ethoxypyridine is freely soluble. The solvent should not co-elute with any impurities of interest. Dichloromethane is a common choice.[15]
-
Stock Solution Preparation: Accurately weigh approximately 50 mg of the 2-Ethoxypyridine sample and dissolve it in the chosen solvent in a 10 mL volumetric flask. This creates a concentrated stock solution (e.g., ~5000 µg/mL).
-
Working Solution Preparation: Perform a serial dilution to achieve a final concentration of approximately 10-50 µg/mL. A typical final concentration for impurity profiling is around 10 µg/mL to achieve a column loading of ~10 ng with a 1 µL injection.[10]
-
Vialing: Transfer the final working solution into a 2 mL glass autosampler vial.
-
Sealing: Immediately seal the vial with a crimp cap containing a PTFE-lined septum to prevent the loss of volatile components.[16]
-
Blanks and Controls: Prepare a solvent blank (containing only the solvent) and, if available, a control sample with known impurities to verify system performance.
Section 4: Troubleshooting Guide
Even with a robust method, issues can arise. This guide provides a systematic approach to diagnosing and resolving common problems.
Troubleshooting Decision Tree
Caption: A systematic approach to GC-MS troubleshooting.
Q: I'm not seeing any peaks, not even the solvent or my main compound.
-
Potential Cause 1: Syringe/Injection Issue. The autosampler may have failed to draw the sample, or the syringe could be blocked.[6][17]
-
Solution: Check that there is sufficient sample in the vial.[10] Manually perform an injection while observing the syringe to ensure it is drawing and dispensing liquid. Clean or replace the syringe if it appears blocked.
-
-
Potential Cause 2: Major Gas Flow Problem. The carrier gas (Helium) may not be flowing.
-
Solution: Verify that the gas cylinder has pressure and that all regulators are set correctly. Check the GC's pressure and flow readings on the front panel or in the software to ensure they are at the method setpoints.[12]
-
-
Potential Cause 3: Incorrect Column Installation. The column may be installed at the wrong depth in the inlet or detector, or it may be broken.[6]
-
Solution: Cool the inlet and detector, then carefully remove and inspect the column. Reinstall it according to the manufacturer's instructions, ensuring the correct insertion depth.
-
Q: My 2-Ethoxypyridine peak is tailing badly.
-
Potential Cause 1: Active Sites in the Inlet. The glass inlet liner can accumulate non-volatile residues or have active silanol groups that interact with the pyridine nitrogen.[6]
-
Potential Cause 2: Column Contamination or Degradation. The front end of the column can become contaminated or the stationary phase can be damaged by oxygen, leading to active sites.
-
Potential Cause 3: Inappropriate Temperature. If the inlet or transfer line temperature is too low, it can cause slow vaporization or condensation, leading to tailing.
-
Solution: Ensure all heated zones are at appropriate temperatures for the analytes.
-
Q: I have poor sensitivity for my known impurities.
-
Potential Cause 1: System Leak. A leak in the system, especially on the MS side, will raise the background noise and reduce sensitivity.[6]
-
Solution: Check the MS tune report for high levels of nitrogen (m/z 28) and water (m/z 18). Perform a leak check, paying close attention to the inlet septum nut, column fittings, and the MS analyzer door seal.[6]
-
-
Potential Cause 2: Dirty Ion Source. Over time, the ion source becomes coated with sample residue, which reduces its efficiency.
-
Solution: Vent the mass spectrometer and clean the ion source components (lenses, repeller) according to the manufacturer's instructions. This is a routine maintenance procedure.[12]
-
-
Potential Cause 3: Incorrect SIM settings. If using SIM mode, the wrong ions or an overly short dwell time may be selected.
-
Solution: Verify that the SIM ions are correct for the impurities of interest. A dwell time of around 100 ms per ion is a good starting point; ensure there are enough data points across the peak.[14]
-
Q: I see "ghost peaks" in my solvent blank runs.
-
Potential Cause 1: Sample Carryover. Residue from a previous, more concentrated sample can be retained in the syringe or inlet and injected with the next run.
-
Solution: Increase the number of solvent washes for the syringe before and after injection. If carryover persists, you may need to clean the inlet or use a higher bake-out temperature at the end of the run.
-
-
Potential Cause 2: Contaminated Solvent or Septum Bleed. The solvent itself may be contaminated, or the septum may be shedding silicone (siloxane) particles, which appear as regularly spaced peaks.[12]
-
Solution: Run a fresh bottle of high-purity solvent. Replace the septum with a high-quality, low-bleed version.
-
Section 5: Data Analysis and Interpretation
The mass spectrum provides the structural information needed to identify an impurity.
2-Ethoxypyridine (C₇H₉NO)
-
Molecular Weight: 123.15 g/mol [18]
-
Molecular Ion (M⁺·): A peak at m/z 123 should be present.
-
Key Fragments: The fragmentation of 2-Ethoxypyridine will involve cleavage of the ethoxy group.
-
Loss of an ethyl radical (·CH₂CH₃, 29 Da): A prominent peak at m/z 94 [M-29]⁺. This corresponds to the 2-oxypyridine cation.
-
Loss of ethylene (C₂H₄, 28 Da) via McLafferty rearrangement: A peak at m/z 95 [M-28]⁺·. This corresponds to the 2-hydroxypyridine radical cation.
-
The pyridine ring itself is stable, so a peak at m/z 78 corresponding to the pyridine radical cation may also be observed.
-
Example: Identifying an Impurity
Suppose an unknown peak is observed with a molecular ion at m/z 109 .
-
Hypothesize a Structure: The mass difference from 2-Ethoxypyridine (123 - 109 = 14 Da) suggests the replacement of an ethyl group (-CH₂CH₃) with a methyl group (-CH₃). The likely impurity is 2-Methoxypyridine .
-
Check Fragmentation: The mass spectrum of 2-Methoxypyridine would be expected to show a significant peak at m/z 94 from the loss of a methyl radical (·CH₃, 15 Da), [109-15]⁺.
-
Confirm with Library: Search the acquired spectrum against the NIST mass spectral library. A high match factor with the library spectrum for 2-Methoxypyridine would confirm the identity.
References
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]
-
GC-MS Troubleshooting Guide. Scribd. Available at: [Link]
-
GC Troubleshooting Guide. Restek. Available at: [Link]
-
How to Troubleshoot and Improve your GC/MS. YouTube. Available at: [Link]
-
Sample Preparation Guidelines for GC-MS. University of Illinois. Available at: [Link]
-
Sample preparation GC-MS. SCION Instruments. Available at: [Link]
-
Sample Preparation for GC-MS. HSC Cores - BookStack. Available at: [Link]
-
Development of quantitative method for pyridine in biota and sediment samples. Centre for Environment, Fisheries and Aquaculture Science (Cefas). Available at: [Link]
-
Optimizing GC–MS Methods. LCGC International. Available at: [Link]
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available at: [Link]
-
GC Troubleshooting Guide Poster. Agilent. Available at: [Link]
-
Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. PMC. Available at: [Link]
-
Pyridine, 2-ethoxy-. NIST WebBook. Available at: [Link]
-
Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. Available at: [Link]
-
Optimizing Conditions for GC/MS Analyses. Agilent. Available at: [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry. Available at: [Link]
-
Guide to Choosing a GC Column. Phenomenex. Available at: [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. Available at: [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
- A kind of method for synthesizing 2 ethoxy pyridines. Google Patents.
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
-
SYNTHESIS AND MASS SPECTRAL ANALYSIS OF HD DEGRADATION PRODUCTS. A COMPUTATIONAL ELUCIDATION OF THE RESULTS. DTIC. Available at: [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Available at: [Link]
-
2-Ethoxypyridine. PubChem - NIH. Available at: [Link]
-
Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b. ResearchGate. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Available at: [Link]
-
Strategies in impurity profiling. ResearchGate. Available at: [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]
-
Pyridine, 2-Ethoxy- Manufacturer & Supplier in China. Pipzine Chemicals. Available at: [Link]
-
2-Ethoxy Pyridine. Kojic Acid Reliable Supplier & Global Factory. Available at: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available at: [Link]
-
A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. MDPI. Available at: [Link]
-
2-ethoxypyridine. The Good Scents Company. Available at: [Link]
-
2-Methoxypyridine. PubChem. Available at: [Link]
-
Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF GC with Exact-Mass Measurement. JEOL. Available at: [Link]
-
An In Situ, Automated High-Explosives Aging Method Utilizing Two-Dimensional Gas Chromatography–Mass Spectrometry. PMC. Available at: [Link]
Sources
- 1. Pyridine, 2-Ethoxy- Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Quality Bulk Supply [pipzine-chem.com]
- 2. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. m.youtube.com [m.youtube.com]
- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 8. gcms.cz [gcms.cz]
- 9. trajanscimed.com [trajanscimed.com]
- 10. uoguelph.ca [uoguelph.ca]
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- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. tandfonline.com [tandfonline.com]
- 17. scribd.com [scribd.com]
- 18. Pyridine, 2-ethoxy- [webbook.nist.gov]
Validation & Comparative
2-Ethoxypyridine vs. 2-Methoxypyridine: A Comparative Guide for Medicinal Chemistry
Executive Summary
In the optimization of heteroaromatic drugs, the switch between 2-methoxypyridine (2-OMe) and 2-ethoxypyridine (2-OEt) is a classic bioisosteric modulation.[1] While electronically similar, these moieties diverge significantly in steric volume , lipophilicity (LogP) , and metabolic liability .[1]
-
2-Methoxypyridine : Often preferred for minimizing steric clash in shallow pockets and lowering lipophilicity to improve solubility.
-
2-Ethoxypyridine : Utilized to fill hydrophobic dead space (increasing potency via van der Waals contacts) or to block metabolic O-demethylation sites, albeit at the cost of higher lipophilicity.[1]
This guide analyzes the trade-offs between these two fragments, supported by physicochemical data, metabolic pathways, and experimental protocols.[1]
Physicochemical Profile & Structural Analysis[1][2][3]
The transition from a methyl to an ethyl group adds a methylene (-CH₂-) unit.[1] This seemingly minor change has profound effects on the molecule's interaction with biological systems.
Comparative Data Table
| Property | 2-Methoxypyridine | 2-Ethoxypyridine | Impact on Drug Design |
| Molecular Weight | 109.13 Da | 123.15 Da | Negligible impact on ligand efficiency.[1] |
| LogP (Exp) | ~1.40 | ~1.90 (+0.[1]5) | Ethyl increases permeability but decreases aqueous solubility.[1] |
| tPSA | 22.1 Ų | 22.1 Ų | Identical polar surface area; H-bond accepting capability is preserved.[1] |
| Steric Volume | Low | Medium | Ethyl requires a deeper hydrophobic pocket. |
| Rotatable Bonds | 1 (C-O) | 2 (C-O, C-C) | Ethyl introduces an entropic penalty upon binding unless constrained.[1] |
Electronic & Steric Visualization
The 2-alkoxy substituent influences the electron density of the pyridine ring via the mesomeric effect (+M) of the oxygen. Both groups are electron-donating, making the pyridine nitrogen more basic compared to unsubstituted pyridine, though the steric bulk of the ethyl group can hinder protonation or metal coordination at the nitrogen.
Metabolic Stability: The O-Dealkylation Pathway
A critical differentiator is metabolic stability. Both moieties are susceptible to Oxidative O-dealkylation mediated by Cytochrome P450 (CYP) enzymes.[1] However, the rate and products differ.
-
2-OMe: Rapidly undergoes O-demethylation to form 2-pyridone and formaldehyde .[1]
-
2-OEt: Undergoes O-deethylation to form 2-pyridone and acetaldehyde .[1]
While both produce the inactive 2-pyridone metabolite, the ethyl group can sometimes retard the reaction rate due to steric hindrance at the site of oxidation (the alpha-carbon next to oxygen), potentially improving half-life (
Pathway Diagram (Graphviz)[1]
Caption: Comparative oxidative metabolic pathways. Both derivatives collapse into the 2-pyridone scaffold, but generate different aldehyde byproducts.[1]
Biological Activity & SAR Case Studies
Case Study A: CRF1 Receptor Antagonists (Pocket Filling)
In the development of Corticotropin-Releasing Factor 1 (CRF1) antagonists, researchers often find that extending the alkoxy chain improves potency by filling a hydrophobic pocket.[1]
Reference Study: Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines (Pfizer).[1] In this series, the transition from methoxy to ethoxy (and further to branched ethers) was crucial.[1]
| Compound Variant | R-Group (2-position) | IC50 (Binding Affinity) | Interpretation |
| Analog A | -OCH₃ (Methoxy) | > 100 nM | Pocket is too large; loose fit results in low affinity.[1] |
| Analog B | -OCH₂CH₃ (Ethoxy) | 25 nM | Improved van der Waals contact.[1] |
| Analog C | -OCH(Et)₂ (Branched) | 6.8 nM | Optimal filling of the lipophilic pocket (Compound CP-316311).[1] |
Insight: Here, 2-ethoxypyridine acts as a stepping stone.[1] The methoxy group was insufficient to achieve the necessary hydrophobic burial.
Case Study B: Kinase Inhibitors (Steric Constraints)
In contrast, for ATP-competitive kinase inhibitors where the pyridine ring interacts near the "gatekeeper" residue, the 2-methoxy group is often preferred.[1]
-
Constraint: The gatekeeper residue often limits the size of substituents.
-
Result: A 2-ethoxypyridine moiety may clash with the protein backbone or the gatekeeper side chain, drastically reducing potency (often >10-fold loss compared to methoxy).[1]
-
Solubility: Kinase inhibitors are notoriously insoluble. Keeping the group as methoxy (lower LogP) helps maintain a better physicochemical profile than the more lipophilic ethoxy.
Decision Logic for Drug Design
When should you select Ethoxy over Methoxy? Use this logic flow.
Caption: Strategic decision tree for optimizing alkoxy substituents based on structural biology and DMPK data.
Experimental Protocols
A. Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
This is the industry-standard method for installing alkoxy groups on pyridine rings.[1]
Reagents:
-
Substrate: 2-Chloropyridine or 2-Fluoropyridine (Fluoro is more reactive).[1]
-
Nucleophile: Sodium Methoxide (for 2-OMe) or Sodium Ethoxide (for 2-OEt).[1]
-
Solvent: DMF or DMSO (Polar aprotic facilitates SₙAr).[1]
Protocol:
-
Preparation: In a flame-dried flask under Argon, dissolve 2-chloropyridine (1.0 equiv) in anhydrous DMF.
-
Activation: Carefully add Sodium Hydride (60% dispersion, 1.2 equiv) to a separate solution of Ethanol (1.5 equiv) in DMF to generate Sodium Ethoxide in situ. Stir for 15 min at 0°C.
-
Addition: Cannulate the alkoxide solution into the pyridine solution.
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water, extract with EtOAc. The product is usually an oil.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
B. In Vitro Microsomal Stability Assay
To determine the metabolic liability of the alkoxy group.
Protocol:
-
Incubation: Incubate test compound (1 µM) with liver microsomes (human/rat, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to stop the reaction.[1]
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time. The slope
determines .[1]-
Success Criterion: If
(intrinsic clearance) of 2-OEt is < 50% of 2-OMe, the ethyl switch successfully blocked metabolism.[1]
-
References
-
Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Source: National Institutes of Health (PubMed) / Pfizer Global R&D.[1] Context: Demonstrates the potency gain from extending methoxy to ethoxy/branched alkoxy groups.
-
Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs. Source: BenchChem.[2] Context: Discusses cytotoxicity profiles of 2-methoxypyridine derivatives in cancer cell lines.
-
Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Source: Bulletin of the Korean Chemical Society.[3] Context: Provides validated protocols for installing alkoxy groups on heteroaromatic rings via SnAr. [1]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Source: ChemRxiv. Context: detailed analysis of lipophilicity changes in alkoxy pyridines and their impact on drug properties.
Sources
The Organic Chemist's Compass: A Comparative Guide to 2-Alkoxypyridines in Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of the right synthetic tool is paramount. Among the vast arsenal of heterocyclic building blocks, 2-alkoxypyridines have emerged as versatile and highly valuable reagents. Their unique electronic and steric properties allow them to function as leaving groups, directing groups, and key components in cross-coupling reactions, offering a nuanced level of control in the construction of complex molecular architectures.
This guide provides an in-depth comparative analysis of 2-alkoxypyridines, focusing on how the nature of the alkoxy group—from the sterically unassuming methoxy to the bulkier isopropoxy—influences their performance in key organic transformations. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to harness the full potential of these remarkable compounds.
The 2-Alkoxypyridine Scaffold: An Overview of Synthesis and Electronic Properties
The journey into the utility of 2-alkoxypyridines begins with their synthesis. A common and efficient method involves the nucleophilic substitution of 2-chloropyridine with the corresponding sodium alkoxide. This straightforward approach allows for the facile introduction of various alkoxy groups, thereby tuning the steric and electronic properties of the pyridine ring.
The electronic nature of the 2-alkoxy group is a key determinant of its reactivity. The oxygen atom, through its lone pairs, exerts a +M (mesomeric) effect, donating electron density to the pyridine ring. This effect is most pronounced at the ortho and para positions. Concurrently, the electronegativity of the oxygen atom leads to a -I (inductive) effect, withdrawing electron density. The interplay of these two opposing effects governs the overall reactivity of the 2-alkoxypyridine system.
2-Alkoxypyridines as Leaving Groups in Cross-Coupling Reactions: A Comparative Analysis
One of the most powerful applications of 2-alkoxypyridines is their use as leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this context, the 2-alkoxy group can be displaced by a nucleophile, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
The efficiency of the 2-alkoxy group as a leaving group is inversely proportional to the strength of the C-O bond and is influenced by the steric bulk of the alkoxy substituent. While 2-halopyridines are excellent electrophiles in cross-coupling reactions, 2-alkoxypyridines offer a milder and often more selective alternative.[1]
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the comparative performance, let's consider the Suzuki-Miyaura coupling of various 2-alkoxypyridines with phenylboronic acid.
| 2-Alkoxypyridine | Alkoxy Group | Typical Yield (%) | Reaction Conditions | Reference |
| 2-Methoxypyridine | -OCH₃ | 85-95% | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 12h | [2] |
| 2-Ethoxypyridine | -OCH₂CH₃ | 80-90% | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 12h | Inferred from general trends |
| 2-Isopropoxypyridine | -OCH(CH₃)₂ | 70-80% | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 16h | Inferred from steric hindrance principles |
Causality Behind Performance Differences:
-
Electronic Effects: The electron-donating nature of the alkoxy group can slightly deactivate the pyridine ring towards oxidative addition compared to a halogen. However, this effect is generally subtle among different alkoxy groups.
-
Steric Hindrance: This is the dominant factor. The increasing steric bulk from methoxy to isopropoxy hinders the approach of the palladium catalyst to the C-O bond, slowing down the rate of oxidative addition and potentially leading to lower yields or requiring longer reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Methoxypyridine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling, which can be adapted for other 2-alkoxypyridines and boronic acids.
Materials:
-
2-Methoxypyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxypyridine, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2-Alkoxypyridines as Removable Directing Groups in C-H Functionalization
The ability to direct the functionalization of a specific C-H bond is a cornerstone of modern synthetic strategy. The 2-pyridyloxy group, derived from 2-hydroxypyridine, has been effectively utilized as a removable directing group in palladium-catalyzed C-H activation.[3] This strategy allows for the selective functionalization of a proximal C-H bond, after which the directing group can be cleaved. While 2-aryloxypyridines are commonly cited, the principle can be extended to 2-alkoxypyridines where the alkoxy group is part of a larger substrate.
The choice of the alkoxy group in this context can influence the stability of the palladacycle intermediate and the subsequent C-H activation step.
Sources
- 1. Reactivity and structure of alkyl vinyl ethers. Part IV. Conformational effects of alkoxy-groups in alkyl vinyl ethers and alkyl aryl ethers on charge-transfer spectra with tetracyanoethylene, and on reactivity towards electrophiles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantification of 2-Ethoxypyridine in Reaction Mixtures: A Comparative Methodological Guide
Part 1: Executive Technical Synthesis
The quantification of 2-Ethoxypyridine (2-EtO-Py) presents a distinct analytical dichotomy often encountered in heterocyclic chemistry. While the analyte itself is a semi-volatile liquid (bp ~188–190°C) amenable to Gas Chromatography (GC), its primary degradation product and synthetic precursor—2-Hydroxypyridine (tautomerizing to 2-Pyridone )—is a highly polar, non-volatile solid that behaves poorly on standard GC stationary phases without derivatization.
This guide objectively compares the three primary quantification strategies: RP-HPLC-UV , GC-FID , and qNMR .
The Analytical Challenge: The "Pyridone Trap"
In reaction mixtures (e.g., nucleophilic aromatic substitution of 2-chloropyridine with ethoxide), the most critical impurity is 2-hydroxypyridine, formed via hydrolysis.
-
2-Ethoxypyridine: Lipophilic (LogP ~1.3), Volatile.
-
2-Hydroxypyridine: Hydrophilic, Non-volatile (bp ~280°C), Tautomeric.
Core Recommendation: Use HPLC-UV for reaction monitoring to simultaneously track the disappearance of the precursor, the formation of the product, and the appearance of the hydrolysis impurity. Use GC-FID only for purity assay of the isolated, distilled product.
Part 2: Critical Method Comparison
The following table summarizes the performance metrics of the three dominant methodologies.
| Feature | Method A: RP-HPLC-UV | Method B: GC-FID | Method C: 1H-qNMR |
| Primary Utility | Reaction Monitoring (IPC) | Final Product Purity | Absolute Assay / Standard Calibration |
| Selectivity | High (Separates polar impurities) | Moderate (Misses non-volatiles) | Extremely High (Structural resolution) |
| LOD/LOQ | ~0.5 µg/mL | ~1.0 µg/mL | ~1-5 mg/mL (Sensitivity limited) |
| Throughput | Medium (10-15 min/run) | High (5-8 min/run) | Low (Manual processing) |
| Matrix Tolerance | High (Salts wash out) | Low (Salts ruin liner) | High (Deuterated solvent cost) |
| Blind Spot | Non-chromophores | Non-volatiles (2-Pyridone) | Overlapping solvent signals |
Part 3: Detailed Experimental Protocols
Protocol A: Reverse-Phase HPLC-UV (Recommended for IPC)
Rationale: This method utilizes a C18 stationary phase with an acidic mobile phase. The acidity (pH ~2.5) ensures the basic nitrogen of the pyridine ring is protonated or effectively suppressed to prevent peak tailing caused by interaction with residual silanols.
Instrument Setup:
-
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Wavelength: 270 nm (Max absorption for 2-alkoxypyridines) and 254 nm (General).
-
Temperature: 30°C.
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (v/v).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Phase Description |
|---|---|---|---|
| 0.0 | 5 | 1.0 | Equilibration |
| 2.0 | 5 | 1.0 | Hold (Elute salts) |
| 10.0 | 90 | 1.0 | Linear Ramp (Elute 2-EtO-Py) |
| 12.0 | 90 | 1.0 | Wash |
| 12.1 | 5 | 1.0 | Re-equilibration |
| 15.0 | 5 | 1.0 | End |
Sample Preparation:
-
Aliquot 50 µL of reaction mixture.
-
Quench in 950 µL of 1:1 Water:Acetonitrile.
-
Filter through 0.22 µm PTFE filter.
-
Inject 5 µL.
Expected Elution Order:
-
2-Hydroxypyridine (Early eluter, polar).
-
2-Chloropyridine (Precursor).
-
2-Ethoxypyridine (Late eluter, non-polar).
Protocol B: GC-FID (Recommended for Final Purity)
Rationale: Gas chromatography offers superior resolution for volatile organic impurities (solvents, starting materials) and is the method of choice for "Assay by GC" of the distilled liquid.
Instrument Setup:
-
System: Agilent 8890 GC with FID.
-
Column: DB-624 or DB-WAX (30 m x 0.32 mm x 1.8 µm). Note: A thick film is preferred to retain the volatile pyridine.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split (50:1), 250°C.
-
Detector: FID, 280°C.
Temperature Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp 1: 20°C/min to 220°C.
-
Final: 220°C (Hold 3 min).
System Suitability:
-
Tailing Factor: < 1.5 (Pyridine derivatives often tail; ensure liner is deactivated).
-
Resolution: > 2.0 between solvent peaks and 2-Ethoxypyridine.
Part 4: Analytical Decision Logic (Visualization)
The following diagram illustrates the decision matrix for selecting the appropriate quantification method based on the sample stage.
Figure 1: Decision tree for selecting the analytical method based on sample matrix and impurity profile.
Part 5: Mechanistic Insights & Troubleshooting
The pH Dependency (HPLC)
2-Ethoxypyridine has a pKa significantly lower than pyridine (pKa ~3.3 vs 5.2) due to the electron-withdrawing inductive effect of the oxygen, despite the resonance donation.
-
At Neutral pH: The compound is largely unprotonated.
-
At Acidic pH (2.5): The nitrogen is protonated.
-
Troubleshooting: If peak splitting occurs, it is likely due to partial protonation near the pKa. Always buffer at least 2 pH units away from the pKa. We recommend pH 2.5 (Phosphate or TFA) to ensure full protonation and sharp peaks [1].
The "Ghost Peak" in GC
If analyzing crude mixtures by GC, you may observe a broad, tailing hump or no peak for the byproduct 2-hydroxypyridine.
-
Cause: 2-Hydroxypyridine exists in equilibrium with 2-pyridone (lactam form), which forms strong intermolecular hydrogen bonds (dimers).
-
Solution: Do not rely on GC for mass balance unless you derivatize the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the N-H/O-H groups [2].
Part 6: References
Assessing the impact of the ethoxy group on the electronic properties of the pyridine ring
Executive Summary
In medicinal chemistry, the pyridine ring is a ubiquitous scaffold.[1] Modifying this ring with alkoxy groups is a standard strategy to tune electron density, solubility, and metabolic stability. While the methoxy group (-OMe) is the standard electron-donating group (EDG) for such modifications, the ethoxy group (-OEt) offers a critical alternative for fine-tuning lipophilicity (LogP) and steric bulk without drastically altering the electronic landscape.
This guide objectively assesses the Ethoxy Group on the pyridine ring, comparing its performance against the Methoxy Group and Unsubstituted Pyridine .
Key Findings:
-
Electronic Effect: The ethoxy group acts as a strong resonance donor (+M) but an inductive withdrawer (-I). Its impact on basicity is position-dependent (Ortho-substitution lowers pKa; Para-substitution raises pKa).
-
Lipophilicity: Ethoxy substitution increases LogP by approximately 0.5 units compared to methoxy, enhancing membrane permeability.
-
Steric Profile: The ethyl tail introduces rotational freedom and steric bulk, potentially altering binding pocket affinity compared to the rigid methoxy group.
Part 1: Electronic Landscape & Comparative Data
The electronic behavior of the ethoxy group is governed by the competition between the oxygen atom's lone pair donation (Resonance) and its electronegativity (Induction).
Comparative Electronic Properties Table
| Property | Pyridine (Unsubstituted) | 2-Methoxypyridine (Alternative) | 2-Ethoxypyridine (Target) | 4-Ethoxypyridine (Isomer) |
| pKa (Conj. Acid) | 5.23 | 3.28 | ~3.30 | ~6.60 |
| LogP (Lipophilicity) | 0.65 | 1.32 | ~1.80 | ~1.85 |
| Electronic Nature | Electron Deficient | Inductive Withdrawing (at N) | Inductive Withdrawing (at N) | Resonance Donating (at N) |
| C2 NMR Shift (ppm) | ~150.0 | ~164.0 | ~163.5 | ~110.0 (C2 shielded) |
| Reactivity (SEAr) | Deactivated | Activated (Ortho/Para) | Activated (Ortho/Para) | Activated (Ortho/Meta) |
The "Ortho Effect" Anomaly
Researchers often assume alkoxy groups universally increase pyridine basicity. This is incorrect for the 2-position.
-
2-Ethoxypyridine (pKa ~3.3): The electronegative oxygen is directly attached to the C2 position, adjacent to the nitrogen. The inductive effect (-I) withdraws electron density through the sigma bond, lowering the basicity of the nitrogen lone pair. Additionally, the steric bulk of the ethyl group hinders solvation of the protonated cation.
-
4-Ethoxypyridine (pKa ~6.6): The oxygen is distal. The resonance effect (+M) dominates, pushing electron density across the conjugated system directly onto the nitrogen, significantly increasing basicity compared to unsubstituted pyridine.
Visualizing the Electronic Vectors
The following diagram illustrates the competing vectors (Resonance vs. Induction) and their impact on the nitrogen center.
Caption: Figure 1. Competing electronic vectors of the ethoxy substituent. Resonance increases electron density at N (Para), while Induction decreases it (Ortho).
Part 2: Physicochemical Implications (Drug Design)
When selecting between Methoxy and Ethoxy, the decision is rarely electronic (as they are similar) but rather physicochemical.
Lipophilicity Tuning (LogP)
The ethoxy group adds a methylene (-CH2-) unit compared to methoxy.
-
Impact: Increases LogP by ~0.5.
-
Application: If a lead compound (Methoxy analog) is too polar to cross the Blood-Brain Barrier (BBB) or cell membrane, switching to Ethoxy is a "safe" modification to improve permeability without killing target affinity.
Metabolic Stability
-
Methoxy: Susceptible to O-demethylation by cytochrome P450 enzymes.
-
Ethoxy: Also susceptible to O-dealkylation, but the rate often differs. The ethyl group can sometimes provide a slight steric shield against metabolic attack, or conversely, introduce a new site for oxidation (though less common than dealkylation).
Solubility
-
2-Methoxypyridine: Moderate water solubility.[2]
-
2-Ethoxypyridine: Reduced water solubility due to the hydrophobic ethyl tail. This must be balanced against the permeability gains.
Part 3: Experimental Protocols
To integrate the ethoxy group, the standard method is Nucleophilic Aromatic Substitution (SNAr) on a halopyridine.
Protocol: Synthesis of 2-Ethoxypyridine via SNAr
Objective: Synthesize 2-ethoxypyridine from 2-chloropyridine. Scale: 10 mmol.
Reagents:
-
2-Chloropyridine (1.14 g, 10 mmol)
-
Sodium Ethoxide (NaOEt) (21 wt% in ethanol, or freshly prepared)
-
Solvent: Anhydrous Ethanol (EtOH) or DMF (for faster rates)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 15 mL of anhydrous ethanol.
-
Activation: Add Sodium Ethoxide (1.5 eq, 15 mmol). Note: If using solid NaOEt, ensure it is dissolved completely.
-
Addition: Add 2-Chloropyridine (1.0 eq) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (80°C) for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.5) should disappear, and the product (Rf ~0.6) should appear.
-
Note: 2-Fluoropyridine reacts significantly faster (often at RT) but is more expensive.
-
-
Workup:
-
Purification: Distillation (bp ~156°C) or Flash Chromatography (Silica gel).
Protocol: Determination of pKa (Potentiometric Titration)
Objective: Accurately measure the basicity of the substituted pyridine.
-
Solution Prep: Dissolve 0.05 mmol of the ethoxypyridine in 20 mL of water (or 50:50 MeOH:Water if solubility is poor).
-
Acidification: Add 0.1 M HCl to lower pH to ~2.0 (fully protonated species).
-
Titration: Titrate with 0.1 M NaOH standardized solution using an automated potentiometric titrator.
-
Calculation: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the pKa.
-
Validation: Compare against a pyridine standard (pKa 5.[5]23) run in the same solvent system.
-
Experimental Workflow Diagram
Caption: Figure 2. Standard workflow for the synthesis of 2-ethoxypyridine via Nucleophilic Aromatic Substitution.
References
-
ChemicalBook. (2025). 2-Methoxypyridine Properties and pKa Data. Retrieved from
-
National Institutes of Health (NIH). (2011). Direct Methoxypyridine Functionalization Approach. PMC346659. Retrieved from
-
ResearchGate. (2014). Calculated pKa values for methoxypyridines and complexes. Retrieved from
-
ACD/Labs. (2024). Lipophilicity Descriptors: Understanding LogP vs LogD. Retrieved from
-
BenchChem. (2025).[1] The Electronic Influence of Substituents on the Pyridine Ring.[1][6][7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 2-methoxypyridine | Pharmaceutical & Agrochemical Intermediate [chemicalbull.com]
- 3. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
